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D-Lactose monohydrate

Cat. No.: B1582387
CAS No.: 5989-81-1
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-KPKNDVKVSA-N
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Description

Significance of Alpha-Lactose (B80435) Monohydrate as a Crystalline Form in Industrial and Academic Contexts

Alpha-lactose monohydrate is the most common form of lactose (B1674315) used in pharmaceutical formulations. drug-dev.com It is produced by crystallizing a supersaturated solution of lactose at a temperature below 93.5°C. nih.gov This process results in a stable, non-hygroscopic crystalline solid that is favored for its excellent compaction and blending properties. nih.govutah.ae

In the pharmaceutical industry , alpha-lactose monohydrate serves multiple functions. It is widely used as a:

Filler or diluent: It provides bulk to tablet and capsule formulations, ensuring a practical and manufacturable size. drug-dev.comnih.gov

Binder: It helps to hold the ingredients in a tablet together. pharmaceutical-networking.com

Carrier: In dry powder inhalers (DPIs), it carries the active pharmaceutical ingredient (API) to the lungs. nih.gov

The popularity of alpha-lactose monohydrate as an excipient is attributed to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability. drug-dev.com

In the food industry , alpha-lactose monohydrate is utilized as a free-flowing agent, a stabilizer for aromas, and a diluent for pigments and enzymes. chemsrc.com Its slightly sweet taste and ability to enhance texture make it a valuable ingredient in a variety of food products. healthline.com

Academic research continues to explore the properties and applications of alpha-lactose monohydrate. Studies focus on optimizing its physical characteristics, such as particle size and flowability, for specific applications. pharmaceutical-networking.com Research also investigates its role in drug delivery systems and its interactions with various APIs. utah.ae

Table 1: Key Properties and Applications of Alpha-Lactose Monohydrate

Property Description Industrial/Academic Relevance
Crystalline Form The most stable crystalline form of lactose. nih.gov Ensures consistency and stability in formulations.
Hygroscopicity Low affinity for water. lactalisingredients.com Contributes to the stability of moisture-sensitive drugs.
Compaction Excellent compaction properties. utah.ae Ideal for tablet manufacturing.
Flowability Good flow characteristics, which can be modified. drug-dev.com Important for efficient capsule and sachet filling.
Solubility Soluble in water. drug-dev.com Affects dissolution rates of drugs.
Taste Bland and slightly sweet. drug-dev.comhealthline.com Improves the palatability of oral medications.
Compatibility Compatible with most active ingredients. drug-dev.com Versatile for use in a wide range of formulations.

Overview of Lactose Polymorphism and Pseudopolymorphism: Crystalline and Amorphous States

Lactose can exist in different solid forms, a phenomenon known as polymorphism. These forms include various crystalline structures and an amorphous state. icdst.orgresearchgate.net The specific form of lactose used can significantly impact its physical properties and, consequently, its performance in a given application.

Crystalline Forms:

Alpha-lactose monohydrate (α-lactose monohydrate): This is the most stable form, crystallizing with one molecule of water. icdst.org It is hard, stable, and less hygroscopic than other forms. nih.gov

Beta-lactose (B51086) anhydrous (β-lactose): This form crystallizes without water at temperatures above 93.5°C. nih.gov It is more soluble and hygroscopic than the monohydrate form. nih.gov

Anhydrous α-lactose: This form can exist in both stable and unstable (hygroscopic) types. icdst.org

Amorphous Lactose: Amorphous lactose, also known as lactose glass, does not have a defined crystalline structure. nih.govpharmaexcipients.com It is formed by the rapid drying of a lactose solution and contains both α- and β-anomers. nih.gov Amorphous lactose is thermodynamically unstable and highly hygroscopic, meaning it readily absorbs moisture from the environment. lactalisingredients.comnih.gov This can lead to caking and crystallization, which can alter the properties of the product. researchgate.net

Pseudopolymorphism: The term pseudopolymorphism is sometimes used to describe the different hydrate (B1144303) forms of a compound. In the case of lactose, the existence of α-lactose monohydrate is an example of pseudopolymorphism. tandfonline.com The presence or absence of water in the crystal structure significantly affects the properties of the lactose.

Table 2: Comparison of Different Forms of Lactose

Form State Key Properties
Alpha-Lactose Monohydrate Crystalline Stable, low hygroscopicity, good compaction. lactalisingredients.comnih.govutah.ae
Beta-Lactose Anhydrous Crystalline Higher solubility and hygroscopicity than monohydrate. nih.gov
Amorphous Lactose Amorphous Unstable, highly hygroscopic, more soluble than crystalline forms. lactalisingredients.comnih.govresearchgate.net

Evolution of Research Trajectories in Lactose Monohydrate Science and Engineering

The scientific investigation of lactose has a long history, dating back to the 17th century with its first crude isolation. wikipedia.org Early research focused on identifying its chemical structure and basic properties. wikipedia.org In the 20th century, with the growth of the pharmaceutical and dairy industries, research shifted towards understanding its physical properties and developing methods for its industrial-scale production and purification from milk whey. nih.gov

Historical Perspective:

1633: First crude isolation of lactose by Fabrizio Bartoletti. wikipedia.org

1780: Identified as a sugar by Carl Wilhelm Scheele. wikipedia.org

1894: Emil Fischer established the configurations of the component sugars. wikipedia.org

Mid-20th Century: Increased focus on lactose as a pharmaceutical excipient, leading to studies on its compaction and flow properties.

Contemporary Research: Current research on lactose monohydrate is highly interdisciplinary, involving chemists, pharmaceutical scientists, and engineers. Key areas of investigation include:

Particle Engineering: Developing lactose particles with specific sizes, shapes, and surface properties to optimize performance in applications like dry powder inhalers. pharmaceutical-networking.com This includes techniques like spray drying and milling. pharmaexcipients.com

Solid-State Characterization: Utilizing advanced analytical techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Raman spectroscopy to better understand the different polymorphic and amorphous forms of lactose and their transformations. lboro.ac.uknetzsch.comdiva-portal.org

Co-processing: Combining lactose with other excipients to create materials with enhanced functionalities, such as improved compressibility or dissolution profiles.

Modeling and Simulation: Using computational tools to predict the behavior of lactose during manufacturing processes and to understand its interactions with active pharmaceutical ingredients at a molecular level. massey.ac.nzuniv-toulouse.fr

Impact of Processing: Investigating how manufacturing processes like milling and drying can induce the formation of amorphous regions on the surface of crystalline lactose particles, which can affect their stability and performance. pharmaexcipients.comdiva-portal.org

The evolution of research reflects a deeper understanding of the critical role that the physical properties of lactose monohydrate play in the final performance of pharmaceutical and food products. The focus has moved from basic characterization to the rational design and engineering of lactose particles to meet specific and demanding applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11.H2O<br>C12H24O12 B1582387 D-Lactose monohydrate CAS No. 5989-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
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InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1
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InChI Key

WSVLPVUVIUVCRA-KPKNDVKVSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O12
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DSSTOX Substance ID

DTXSID1052828
Record name alpha-Lactose monohydrate
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Molecular Weight

360.31 g/mol
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Physical Description

Solid; [Merck Index]
Record name alpha-Lactose monohydrate
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CAS No.

5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6
Record name α-Lactose monohydrate
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Record name Lactose monohydrate [NF]
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Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
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Record name LACTOSE MONOHYDRATE
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Solid State Chemistry and Structural Investigations of Lactose Monohydrate

Advanced Crystallographic Analysis of Alpha-Lactose (B80435) Monohydrate Structures

Alpha-lactose monohydrate, a disaccharide composed of β-D-galactose and α-D-glucose, crystallizes in the monoclinic space group P21. massey.ac.nzugm.ac.id Its crystal structure is characterized by a distinct arrangement of lactose (B1674315) and water molecules, held together by a complex network of intermolecular forces. A redetermination of the crystal structure at a low temperature of 150 K provided improved precision of its geometry. iucr.org

Crystallographic Parameter Value
Molecular Formula C12H22O11·H2O
Molecular Weight 360.31 g/mol
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 4.7830 (5) Å, b = 21.540 (2) Å, c = 7.7599 (8) Å, β = 105.911 (2)°
Volume (V) 768.85 (14) ų
Molecules per Unit Cell (Z) 2
Calculated Density (Dx) 1.556 Mg m⁻³

Data sourced from a low-temperature determination at 150 K. iucr.org

Molecular Conformation and Hydrogen Bonding Networks within the Crystal Lattice

Within the crystal lattice, the α-lactose molecule adopts a specific conformation. The structure is maintained by a complex three-dimensional hydrogen bond network. ugm.ac.id Each α-lactose molecule is intermolecularly bonded with its neighbors through 14 hydrogen bonds. ugm.ac.id Graph-set analysis reveals the intricate nature of the connections between lactose and water molecules, identifying 15 different ring motifs. iucr.org These motifs involve two or three lactose molecules hydrogen-bonding with zero, one, or two water molecules. iucr.org A notable feature is a chain of hydrogen bonds propagating along the crystallographic a-axis, which rigidly holds the lactose molecules. iucr.org One intramolecular hydrogen bond is also present. iucr.org

Intermolecular Interactions and Crystal Packing Motifs

The stability of the α-lactose monohydrate crystal is a result of a combination of intermolecular forces. While hydrogen bonds are significant, the crystal lattice energy is primarily dominated by van der Waals interactions between the lactose molecules, with electrostatic interactions contributing the remainder. nih.gov The packing of the molecules involves a stacking formation when viewed along the crystallographic c-axis. iucr.org Molecular modeling studies have shown that the intermolecular interactions between lactose molecules are the dominant factor in crystallization, more so than lactose-water interactions. researchgate.net

Four significant intermolecular bonds, with strengths ranging from -6.40 to -28.91 kJ/mol, have been identified within a 30 Å limiting radius. cetjournal.it The strongest intermolecular interaction is observed between lactose molecules and hydrogen atoms. cetjournal.it

Role of Water Molecules within the Hydrate (B1144303) Crystal Structure

The water molecule in α-lactose monohydrate is not merely a passive component but plays a crucial, space-filling role in the crystal structure. researchgate.net Each water molecule is hydrogen-bonded to four different α-lactose molecules, acting as a bridge that helps to bind the crystal together. ugm.ac.idcetjournal.it The water molecule is specifically hydrogen-bonded to the α-D-lactose molecules, including a bond to the anomeric oxygen. ucc.ie

The loss of this water of crystallization, which typically occurs at temperatures between 140-150°C, is a key thermal event for this compound. mdpi.com The removal of water is thought to happen through specific channels within the crystal structure that pass the anomeric carbon (C-1). researchgate.net

Surface Energetics and Interfacial Phenomena of Alpha-Lactose Monohydrate Crystals

The surface properties of α-lactose monohydrate crystals are critical in various applications. The terminating surfaces of the crystal are predominantly covered by hydroxyl functional groups, which can serve as binding sites for other molecules. researchgate.net

Experimental Determination of Surface Energy Profiles

The surface energy of α-lactose monohydrate has been determined using techniques such as inverse gas chromatography (IGC) and atomic force microscopy (AFM). nih.govnih.gov IGC results indicate that the surface of α-lactose monohydrate is acidic in nature. nih.gov AFM has been used to directly measure the dispersive surface free energy of specific crystal faces. For the (0,-1,-1) face of crystalline α-lactose monohydrate, the surface energy was determined to be 23.3 ± 2.3 mJ m⁻². nih.govresearchgate.net

Theoretical predictions of total surface energies have shown good agreement with values measured by IGC at high surface coverage. nih.gov However, it has been noted that the dispersive contributions from predictions can be higher than those measured experimentally. nih.gov Studies have also revealed that elongated crystal morphologies tend to have lower surface energies compared to triangular or tomahawk shapes. nih.gov

Influence of Crystal Faces and Water Adsorption on Surface Properties

The surface energy of α-lactose monohydrate is not uniform across all crystal faces. nih.gov However, calculations have shown that the surface energies of different crystal habit surfaces are not significantly different. nih.gov

The presence of water molecules on the crystal surface significantly affects its energetics. nih.gov Water can either decrease or increase the surface energy depending on its position and how it interacts with other functional groups on the surface. nih.gov It can act by either blocking or attracting probe molecules. nih.gov The presence of channels or cavities on a crystal face also influences its surface energy, with the effect being dependent on the size of the cavity and the accessibility of functional groups within it to probe molecules. nih.gov

Characterization of Microstructural Features and Particle Morphology

The morphology of α-lactose monohydrate crystals is a critical factor that influences bulk properties such as flowability and compaction. researchgate.net This morphology is not static and can be significantly altered by various internal and external factors.

Anisotropic Crystal Growth and Habit Modification

The growth of α-lactose monohydrate crystals from an aqueous solution is an anisotropic process, meaning that the growth rates differ along various crystallographic directions. nih.gov This inherent anisotropy is a key determinant of the final crystal shape. whiterose.ac.uk When crystallized from a pure aqueous solution below 93.5°C, α-lactose monohydrate typically forms crystals with a characteristic "tomahawk" shape. researchgate.netucc.iediva-portal.org This distinctive morphology is largely attributed to the presence of the β-anomer of lactose in the crystallization solution. researchgate.netnih.gov

Due to mutarotation in aqueous solutions, both α- and β-anomers of lactose coexist. ucc.ie The β-isomer acts as an impurity that inhibits the growth of specific crystal faces, namely the {011} faces, leading to their prominence and the resulting asymmetric tomahawk morphology. researchgate.netnih.gov The growth in the nih.gov direction is also characteristically slow. researchgate.net When the formation of the β-isomer is restricted, the resulting crystals tend to be more symmetrical and needle-like. researchgate.net As the concentration of the β-isomer increases, there is a gradual transition to the tomahawk shape. researchgate.net

The crystal habit of α-lactose monohydrate can be further modified by the presence of various additives and the choice of solvent. These external factors can influence the relative growth rates of different crystal faces through selective adsorption. researchgate.net For instance, certain structurally related additives can lead to significant morphological changes, resulting in crystals that are either elongated along the b-direction or flattened along the a-axis. researchgate.net The interaction between the solvent and the crystal surface also plays a crucial role in habit modification. aip.org

The table below summarizes the influence of various conditions on the crystal habit of α-lactose monohydrate.

Condition Observed Crystal Habit/Morphology Reference
Crystallization from aqueous solution (with β-lactose)Tomahawk-shaped researchgate.netucc.ie
Restricted formation of β-lactoseSymmetrically shaped, needle-like researchgate.net
Presence of β-Galactose and Maltitol (B1215825)Flattened morphology researchgate.net
Presence of Lactobionic acid or HClMore elongated crystals researchgate.net
Crystallization from DMSO:water mixtureModified habit due to solvent interaction aip.org
Roller CompactionMore cylindrical shape with rounded edges researchgate.net
MillingIrregular shards with rough surfaces tainstruments.com
Spray DryingSpherical particles tainstruments.com

Defects and Disorder within the Crystalline Lattice

Processing-induced disorder is a significant phenomenon where mechanical stress disrupts the long-range order of the crystalline structure. diva-portal.org Operations like milling and roller compaction are known to generate amorphous or disordered regions on the surface and within the bulk of α-lactose monohydrate particles. pharmaexcipients.comuva.es This can result in particles that are described as having a core-shell structure, with a disordered or amorphous shell surrounding a crystalline or partially disordered core. nih.gov The extent of this disorder can vary, with apparent amorphous content ranging from approximately 10% to 80% in milled particles. nih.gov

The types of disorder that can be present in the crystalline lattice of lactose monohydrate include:

Point Defects: Such as vacancies or substitutional impurities (e.g., incorporation of β-lactose). researchgate.netpharmaexcipients.com

Dislocations: Line defects within the crystal structure. pharmaexcipients.com

Amorphous Regions: Localized areas where the crystalline order is completely lost, often on the particle surface. diva-portal.orgpharmaexcipients.com

Anisotropic Lattice Distortions: Localized strains within the crystal lattice. pharmaexcipients.com

The introduction of such disorder can significantly impact the physicochemical properties of the material, including its stability and compaction behavior. diva-portal.orgpharmaexcipients.com For example, amorphous lactose is thermodynamically unstable and more hygroscopic than its crystalline counterpart. pharmaexcipients.comrsdjournal.orgteagasc.ie The presence of defects can also lead to an increase in the specific surface area of the particles. tandfonline.com

Solid State Transformations and Chemical Stability Mechanisms of Lactose Monohydrate

Anomeric Interconversion Phenomena in the Solid State

Lactose (B1674315) exists as two anomers, alpha and beta, which differ in the orientation of a hydroxyl group. While the interconversion between these forms, known as mutarotation, is well-understood in solution, it also occurs under specific conditions in the solid state. pharmtech.comnih.gov

A significant discovery has been the direct link between the dehydration of alpha-lactose (B80435) monohydrate and its partial conversion to beta-lactose (B51086) in the solid state. nih.govkcl.ac.ukresearchgate.net This process, known as solid-state epimerization, is triggered by the desorption of water from the crystal lattice. kcl.ac.ukresearchgate.net The energy from heating that drives off the water also facilitates this chemical transformation.

The process begins after the main water loss event. For example, upon heating to 160°C (post-dehydration), a partial conversion of 11.6 ± 0.9% to the β-anomer is observed. nih.govresearchgate.net If the temperature is held at 160°C for 60 minutes, this conversion increases significantly to 29.7 ± 0.8%. nih.govkcl.ac.ukresearchgate.net This epimerization contributes to an exothermic peak often seen in thermal analysis after the endothermic dehydration peak. nih.govkcl.ac.uk

Condition% Conversion to β-LactoseRate of Epimerization (at 160°C)
Heated to 160°C11.6 ± 0.9% nih.govresearchgate.net0.28% per minute nih.govkcl.ac.ukresearchgate.net
Held at 160°C for 60 min29.7 ± 0.8% nih.govkcl.ac.ukresearchgate.net(Close to zero-order kinetics)
Heated to 190°C29.1 ± 0.7% nih.govkcl.ac.ukresearchgate.netN/A

This phenomenon is specific to the alpha-lactose monohydrate form; when pure β-lactose powders are heated, no similar hydrate (B1144303) loss or epimerization is observed. nih.govkcl.ac.uk

The physical state of lactose powder—whether it is crystalline or amorphous (non-crystalline)—greatly influences the potential for mutarotation. rsdjournal.org

Crystalline Lactose: In its stable crystalline monohydrate form, lactose does not typically display mutarotation under normal storage conditions. pharmtech.com However, as established in the previous section, the forced dehydration of crystalline α-lactose monohydrate at high temperatures does induce epimerization. kcl.ac.uk

Amorphous Lactose: Amorphous lactose, often produced by processes like spray-drying, is thermodynamically unstable and has greater molecular mobility. rsdjournal.orgpharmaexcipients.comnih.gov This disordered state is much more susceptible to mutarotation. rsdjournal.org When heated, solid amorphous lactose can undergo mutarotation and equilibrate at an anomeric ratio of approximately 50% α-lactose to 50% β-lactose, which is notably different from the equilibrium in an aqueous solution (approx. 37% alpha to 63% beta). pharmtech.comrsdjournal.org The presence of moisture can act as a plasticizer, lowering the glass transition temperature and further facilitating such changes even at lower temperatures. pharmaexcipients.com

Influence of Mechanical Stress on Anomeric Transformation

Mechanical stress, such as that encountered during processing operations like milling, can induce changes in the anomeric composition of lactose. nih.gov While crystalline α-lactose monohydrate is the most stable form, mechanical energy input can lead to the formation of amorphous regions on the particle surface. pharmtech.comresearchgate.net These disordered areas are more susceptible to anomeric conversion. pharmtech.com

It has been suggested that mechanical stress can induce the mutarotation of lactose, the process by which α- and β-anomers interconvert, even at room temperature. arxiv.org This transformation is particularly relevant as it can alter the physical and chemical properties of the lactose, potentially impacting product performance. pharmtech.comarxiv.org For instance, the generation of amorphous content through milling, followed by recrystallization, can lead to changes in the ratio of α and β anomers. pharmtech.com This anomeric interconversion in the solid state is a critical consideration in understanding the stability and behavior of lactose during and after processing. arxiv.org

Amorphization and Recrystallization Pathways of Lactose Monohydrate

The transition between crystalline and amorphous states is a key aspect of lactose monohydrate's behavior, with significant implications for its handling and stability.

Pharmaceutical processing operations like milling and grinding are known to induce amorphization in crystalline materials, and α-lactose monohydrate is no exception. researchgate.netresearchgate.netdiva-portal.orgpharmaexcipients.com The mechanical energy imparted during these processes can disrupt the crystalline lattice, leading to the formation of disordered or amorphous regions. diva-portal.org It has been reported that α-lactose monohydrate can be completely converted to its amorphous form through ball milling. researchgate.net This transformation is often attributed to the release of crystal-bound water during milling, which acts as a plasticizer. researchgate.net

The extent of amorphization is dependent on the processing conditions, such as milling time and intensity. researchgate.netdiva-portal.org Studies have shown that even short milling times can lead to significant surface amorphicity, which can then propagate into the bulk of the material with prolonged processing. researchgate.netpharmaexcipients.com This process-induced disorder can significantly alter the material's properties and must be carefully controlled. researchgate.netdiva-portal.orgpharmaexcipients.com

Table 1: Effect of Milling on the Apparent Amorphous Content of α-Lactose Monohydrate

Milling Time (hours)Apparent Amorphous Content (%)Particle Size (μm)
0 (Unprocessed)Crystalline>100
1Partial Amorphicity~20
20Fully Amorphous~5

This table provides an illustrative example based on findings that show a progression from crystalline to fully amorphous with increased milling time. researchgate.netdiva-portal.org

Amorphous lactose is thermodynamically unstable and hygroscopic, readily absorbing moisture from the environment. rsdjournal.orgrsdjournal.org This absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) of the amorphous lactose. When the Tg drops below the storage temperature, the molecules gain sufficient mobility to rearrange into a more ordered, crystalline state. tandfonline.com This process is known as moisture-induced recrystallization. rsdjournal.orgrsdjournal.orgtandfonline.com

The rate and extent of recrystallization are highly dependent on the relative humidity (RH) and temperature. researchgate.netnih.gov Higher RH levels lead to greater water sorption and a more significant depression of the Tg, thus accelerating crystallization. nih.govsurfacemeasurementsystems.com The crystallization process often results in the formation of α-lactose monohydrate, which is the most stable crystalline form. researchgate.net This transition is often observed as a sudden event once initiated. researchgate.netmassey.ac.nz The process can be visualized as a sequence of events on the particle surface: initial smoothening, formation of crystalline nanostructures, and their subsequent growth. nih.gov

Several factors govern the stability of the amorphous state and the kinetics of its crystallization. The primary drivers are temperature and moisture content. researchgate.net Crystallization of amorphous lactose is significantly influenced by storage temperature, particularly in relation to the glass transition temperature (Tg). researchgate.net The rate of crystallization increases as the storage temperature rises above the Tg. researchgate.net

Table 2: Influence of Relative Humidity on Crystallization Onset Time of Amorphous Lactose at 25°C

Relative Humidity (%)Crystallization Onset Time (Normalized)
48Decreases with increasing RH
53Decreases with increasing RH
55Decreases with increasing RH
57Decreases with increasing RH
60Decreases with increasing RH

This table is based on data indicating that as relative humidity increases, the time required for the onset of crystallization decreases. surfacemeasurementsystems.com

Moisture-Induced Recrystallization of Amorphous Lactose

Stability Under Varied Environmental Conditions

The crystalline form and stability of lactose monohydrate are intricately linked to environmental factors, namely temperature and relative humidity.

The stability of different crystalline forms of lactose is highly dependent on temperature and relative humidity (RH). nih.gov α-lactose monohydrate is the stable form under a wide range of conditions. However, at elevated temperatures, it can dehydrate. For example, heating α-lactose monohydrate to 145°C can result in the loss of its bound water, leading to the formation of an anhydrous form. scholarsresearchlibrary.com

The interplay between temperature and RH dictates the boundaries for hydrate-anhydrate transitions. nih.gov For instance, increasing the temperature generally requires a higher RH to maintain the monohydrate form and prevent its conversion to an anhydrous state. nih.gov Studies have mapped the stability of various lactose crystalline forms, showing that at a given temperature, there are specific RH thresholds at which transitions between monohydrate and various anhydrous forms occur. nih.gov For example, at high RH, β-lactose can convert to the more stable α-lactose monohydrate. pharmtech.com This conversion is proposed to occur via dissolution of β-lactose in adsorbed surface water, followed by recrystallization as α-lactose monohydrate. pharmtech.com

Table 3: Stability Boundaries of Lactose Crystalline Forms at Different Temperatures and Relative Humidities

Temperature (°C)β-anhydrate to monohydrate Transition RH (%)Stable α-anhydrate to monohydrate Transition RH (%)Unstable α-anhydrate to monohydrate Transition RH (%)
20776310
50797913

This table summarizes the increasing relative humidity required for the transition of anhydrous forms to the monohydrate form as temperature increases. nih.gov

Mechanisms of Powder Caking and Consolidation

The caking and consolidation of lactose monohydrate powder are complex phenomena driven by multiple mechanisms, often acting concurrently. These processes are influenced by the material's physical properties, such as particle size and morphology, and environmental conditions like humidity and mechanical stress. The primary mechanisms include particle fragmentation, plastic deformation, and humidity-related caking.

Particle Fragmentation and Plastic Deformation

During compression or consolidation, the response of lactose monohydrate is largely dictated by its physical form. Crystalline α-lactose monohydrate is predominantly characterized as a brittle material. nih.gov Its main consolidation mechanism under pressure is particle fragmentation. nih.govnih.gov This breakage of primary particles creates smaller fragments that can rearrange and pack more efficiently, increasing the density and inter-particulate bonding area of the powder bed. utwente.nl It has been concluded that for crystalline lactose types, fragmentation is the prevailing consolidation mechanism. utwente.nl

In contrast, amorphous lactose behaves as a plastic material. Its consolidation is primarily achieved through plastic flow, where particles deform without fracturing to fill void spaces. utwente.nlresearchgate.net Commercially available spray-dried lactose often contains a mixture of crystalline (around 85%) and amorphous (around 15%) material. utwente.nl Consequently, its consolidation is a hybrid process involving both the fragmentation of the crystalline portion and the plastic deformation of the amorphous component. researchgate.net The specific consolidation behavior also depends on particle size; smaller particles tend to fragment less, and their densification occurs more through particle rearrangement and plastic or elastic deformation. utwente.nl

Humidity and Amorphous Caking

Environmental moisture plays a critical role in the caking of lactose powder. The primary mechanisms related to humidity are humidity caking and amorphous caking. researchgate.net

Humidity Caking: This occurs when moisture in the air is absorbed by the powder, leading to the formation of liquid bridges between particles, particularly at high relative humidity (RH), typically above 80%. researchgate.netmassey.ac.nzmassey.ac.nz If the ambient conditions change and the powder dries, the dissolved lactose in these liquid bridges recrystallizes, forming solid bridges. These solid bridges bind the particles together, resulting in agglomeration and caking. researchgate.netmassey.ac.nzmassey.ac.nz

Amorphous Caking: The presence of amorphous lactose significantly increases a powder's susceptibility to caking. researchgate.net Amorphous regions are highly hygroscopic and have a lower glass transition temperature (Tg) compared to their crystalline counterparts. researchgate.net When the powder absorbs moisture, the Tg is lowered. If the storage temperature exceeds the Tg, the amorphous regions transition from a glassy to a rubbery state, becoming sticky and leading to inter-particle adhesion and caking. researchgate.net This process can be accelerated by temperature fluctuations. researchgate.net Furthermore, the absorbed moisture can induce the crystallization of the amorphous content, which can release water into the system, further promoting caking via the liquid bridging mechanism. massey.ac.nz

The table below summarizes the key consolidation and caking mechanisms for different forms of lactose.

Form of LactosePrimary Consolidation MechanismKey Caking Factors
Crystalline α-Lactose MonohydrateParticle Fragmentation nih.govnih.govHumidity Caking (Liquid/Solid Bridging) researchgate.netmassey.ac.nz
Amorphous LactosePlastic Flow utwente.nlresearchgate.netAmorphous Caking (Glass Transition), High Hygroscopicity researchgate.netresearchgate.net
Spray-Dried Lactose (Mixed)Fragmentation and Plastic Deformation researchgate.netAmorphous Caking, Humidity Caking acs.org

Degradation Reactions (e.g., Maillard Browning) in Processed Lactose Systems

Lactose monohydrate can undergo several degradation reactions, particularly during processing at elevated temperatures. The most prominent of these is the Maillard reaction, a form of non-enzymatic browning. wur.nlnih.gov

The Maillard reaction is a complex cascade of chemical reactions initiated between the reducing sugar (lactose) and a primary or secondary amino group from an amino acid, peptide, or protein. nih.govnih.gov This reaction is responsible for significant changes in the color, flavor, and nutritional value of products containing lactose and proteins. wur.nlscispace.com The mechanism is generally divided into three stages.

Stages of the Maillard Reaction

Early Stage: This stage begins with the condensation of the carbonyl group of lactose with a free amino group to form an unstable Schiff base. nih.gov This intermediate product then undergoes a rearrangement to form a more stable ketoamine known as the Amadori product (e.g., lactulosyllysine when the amino acid lysine (B10760008) is involved). wur.nlnih.gov This initial stage does not produce any color. nih.gov Furosine is an amino acid derivative formed during acid hydrolysis of the Amadori product and is often used as a chemical marker for the early stages of the Maillard reaction. nih.gov

Advanced Stage: The Amadori products from the early stage undergo degradation through various pathways, including enolization and dehydration. nuft.edu.ua These reactions produce highly reactive intermediate compounds, such as dicarbonyls (e.g., glyoxal, methylglyoxal). nih.govnuft.edu.ua These intermediates can then participate in the Strecker degradation of amino acids, which generates aldehydes that contribute to the product's aroma. scispace.com

Final Stage: In the final stage, the reactive intermediates polymerize and condense, ultimately forming high molecular weight, nitrogenous brown polymers and co-polymers known as melanoidins. scispace.comvjs.ac.vn These melanoidins are responsible for the characteristic brown color of many processed foods. vjs.ac.vn

The hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, can accelerate the Maillard reaction, as these simpler sugars are more reactive than the parent disaccharide. researchgate.net The reaction also leads to the formation of various degradation products, including organic acids like formic acid and acetic acid, as well as compounds such as furfural (B47365) and hydroxymethylfurfural. wur.nlnuft.edu.ua

The table below outlines the stages and key events of the Maillard reaction involving lactose.

StageKey EventsProducts & Intermediates
Early Condensation of lactose and amino group; Amadori rearrangement. nih.govnih.govSchiff Base, Amadori Products (e.g., Lactulosyllysine). wur.nlnih.gov
Advanced Degradation of Amadori products; Sugar fragmentation; Strecker degradation of amino acids. nih.govscispace.comReactive dicarbonyls (Glyoxal, Methylglyoxal), Strecker aldehydes. nih.govscispace.com
Final Polymerization and condensation of intermediates. scispace.comMelanoidins (brown polymers). vjs.ac.vn

Advanced Analytical and Characterization Methodologies for Lactose Monohydrate Research

Spectroscopic Techniques for Structural and Phase Analysis

Spectroscopic methods provide a microscopic view of lactose (B1674315) monohydrate, offering detailed information on its molecular structure, hydration state, and crystalline nature.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Hydration and Crystallinity Studies

Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for probing the low-frequency vibrational modes in molecular crystals like lactose monohydrate. netzsch.com These vibrations, occurring in the terahertz frequency range (0.1–10 THz), are highly sensitive to the crystalline structure and intermolecular interactions, such as hydrogen bonding networks. netzsch.com This sensitivity makes THz-TDS particularly well-suited for studying the hydration state and crystallinity of lactose monohydrate.

The THz spectrum of crystalline α-lactose monohydrate exhibits distinct and strong absorption peaks, which serve as a unique "fingerprint." netzsch.comtainstruments.com These peaks are attributed to the collective vibrational motions of the molecule within the crystal lattice. netzsch.com The presence and intensity of these peaks can be directly correlated with the degree of crystallinity. ijirse.in Amorphous lactose, lacking long-range periodic order, does not show these sharp spectral features. tainstruments.com

A key application of THz-TDS is the monitoring of hydration and dehydration processes. The water molecule in the α-lactose monohydrate crystal structure directly influences the intermolecular hydrogen bond network, and its removal leads to significant changes in the THz spectrum. tainstruments.com For instance, the prominent absorption peak at approximately 0.53 THz is a well-established signature for α-lactose monohydrate and is particularly sensitive to the hydration state. tainstruments.comresearchgate.net As the material dehydrates upon heating, the intensity of this and other characteristic peaks decreases, and the refractive index of the material also changes. tainstruments.com This allows for the real-time, quantitative analysis of water content and the study of dehydration kinetics. tainstruments.comnetzsch.com Conversely, the transformation of amorphous lactose to the monohydrate form in the presence of humidity can also be tracked by observing the emergence of these characteristic crystalline peaks. tainstruments.com

Table 1: Characteristic THz Absorption Peaks for α-Lactose Monohydrate

Frequency (THz)Assignment/Significance
0.53Strong absorption, hindered rotational mode, highly sensitive to hydration. netzsch.comtainstruments.comijirse.inresearchgate.netresearchgate.net
1.20Absorption peak associated with the crystalline structure. netzsch.comijirse.in
1.37 - 1.38Strong absorption, intermolecular vibrations, fingerprint of the crystalline form. netzsch.comijirse.inresearchgate.net
1.81 - 1.82Absorption peak related to the crystalline lattice. netzsch.comijirse.in

This table provides a summary of commonly cited THz absorption peaks for crystalline α-lactose monohydrate.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the intramolecular covalent bonds within the lactose molecule. They provide a detailed "vibrational fingerprint" that is sensitive to the local molecular environment, conformation, and hydrogen bonding, making them invaluable for distinguishing between different solid forms of lactose.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, corresponding to specific vibrational modes (stretching, bending, etc.). Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, providing information about different vibrational modes. The combination of both techniques offers a more complete picture of the vibrational properties of lactose monohydrate. mdpi.com

The spectra of α-lactose monohydrate are distinct from those of anhydrous forms or amorphous lactose. netzsch.com For example, the O-H stretching region (around 3000-3600 cm⁻¹) in the FTIR and Raman spectra is particularly informative about the hydrogen-bonding network and the presence of crystal water. netzsch.com Dehydration of lactose monohydrate leads to noticeable changes in this region, reflecting the removal of the water molecule and the subsequent rearrangement of the crystal lattice. mt.com

These techniques can be used to:

Identify Polymorphs: The different crystal packing and hydrogen bonding in α-lactose monohydrate, anhydrous α-lactose, and β-lactose result in distinct spectral features, allowing for their identification and differentiation. netzsch.com

Quantify Crystallinity: The sharpness and definition of spectral peaks can be used to assess the degree of crystallinity. Amorphous material exhibits broad, ill-defined bands, whereas the crystalline form shows sharp, well-resolved peaks. researchgate.net

Study Phase Transitions: FTIR and Raman spectroscopy can monitor solid-state transformations, such as crystallization of amorphous lactose or dehydration, by tracking changes in the vibrational spectra in real-time. netzsch.com

Table 2: Key Vibrational Regions for Lactose Monohydrate Analysis

Spectral Range (cm⁻¹)Vibrational ModesSignificance
3600 - 3000O-H StretchingIndicates the state of hydrogen bonding and presence of water of hydration. netzsch.com
3000 - 2800C-H StretchingCharacteristic of the organic molecule structure.
1500 - 1200C-O-H Bending, C-C-H BendingSensitive to anomeric configuration and molecular conformation.
1200 - 950C-O and C-C StretchingPart of the "fingerprint region," highly specific to the molecular structure.
950 - 800Anomeric Region (e.g., ~890 cm⁻¹)Contains peaks that can help differentiate between α and β anomers. netzsch.com

This table highlights key regions in the vibrational spectra used for the characterization of lactose monohydrate.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Anomeric Composition and Molecular Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a non-destructive technique that provides atomic-level information about the chemical environment, structure, and dynamics of solid materials. It is particularly powerful for characterizing the different forms of lactose, as it can distinguish between molecules that are chemically identical but exist in different physical states (e.g., crystalline vs. amorphous) or have different conformations (e.g., anomers).

The primary application of ssNMR in lactose monohydrate research is the determination of anomeric composition. The α and β anomers of lactose differ in the orientation of the hydroxyl group at the anomeric carbon (C1) of the glucose unit. This subtle structural difference leads to distinct chemical shifts in the ¹³C ssNMR spectrum. kaiyodai.ac.jp By acquiring a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum, researchers can identify and quantify the relative amounts of α- and β-lactose in a sample. kaiyodai.ac.jpresearchgate.net The spectra of pure α-lactose monohydrate show a characteristic set of peaks, which can be clearly distinguished from the peaks corresponding to β-lactose. scholarsresearchlibrary.com

Furthermore, ssNMR can probe the molecular dynamics and intermolecular interactions within the crystal lattice. Proton spin-lattice relaxation time (¹H T₁) measurements, for example, are sensitive to molecular mobility. Changes in crystallinity, particle size, or the presence of defects, which can be induced by processes like milling, can alter these relaxation times, providing insights into the physical stability of the material. The technique is also capable of differentiating between crystalline and amorphous content, as the amorphous phase typically gives rise to broader resonance lines compared to the sharp lines of the crystalline phase.

Table 3: Representative ¹³C ssNMR Chemical Shifts for Lactose Anomers

AnomerCarbon AtomApproximate Chemical Shift (ppm)
α-LactoseC1 (Glucose)~92.5
β-LactoseC1 (Glucose)~97.5
α-LactoseC4 (Glucose)~79.5
β-LactoseC4 (Glucose)~79.5
BothC1' (Galactose)~104

This table presents approximate ¹³C chemical shifts for key carbon atoms used to differentiate α and β anomers of lactose in ssNMR spectra. Exact values can vary slightly based on experimental conditions and the specific crystalline form.

Thermal Analysis for Phase Transitions and Water Content Determination

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of lactose monohydrate by measuring its properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Enthalpic Changes and Glass Transitions

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. kaiyodai.ac.jp It is highly effective for studying thermal events such as melting, crystallization, and the dehydration of lactose monohydrate.

A typical DSC thermogram of α-lactose monohydrate heated at a constant rate shows several key features. The first major event is a sharp endothermic peak occurring at approximately 140-150°C. tainstruments.comijirse.inkaiyodai.ac.jp This peak corresponds to the release of the single molecule of water of crystallization, an event associated with a specific enthalpy of dehydration. tainstruments.com The area under this peak is directly proportional to the amount of crystalline monohydrate in the sample, allowing for its quantification. tainstruments.com

Following dehydration, other thermal events can be observed. If amorphous lactose is present, a glass transition (Tg) may be detected as a step-change in the heat capacity, often observed at temperatures below the dehydration event, although its detection can be influenced by heating rates. researchgate.netresearchgate.net An exothermic peak (crystallization) may also appear as the amorphous content rearranges into a more stable crystalline form. At higher temperatures, around 210-225°C, endothermic peaks corresponding to the melting of the now anhydrous α- and β-lactose forms are observed. ijirse.in

Table 4: Thermal Events in Lactose Monohydrate Observed by DSC

Thermal EventApproximate Temperature Range (°C)Enthalpy ChangeDescription
Dehydration140 - 150Endothermic (~150 J/g) tainstruments.comRelease of one mole of crystal water from α-lactose monohydrate. tainstruments.comkaiyodai.ac.jp
Glass Transition (of amorphous fraction)60 - 110Step change in heat capacityIndicates the transition from a glassy to a rubbery state in any present amorphous lactose. researchgate.net
Melting210 - 225EndothermicMelting of anhydrous α-lactose and β-lactose forms. ijirse.inkaiyodai.ac.jp

This table summarizes the principal thermal transitions for α-lactose monohydrate and its related forms as measured by DSC. Temperatures can vary with heating rate and sample purity.

Thermogravimetric Analysis (TGA) for Dehydration and Mass Loss Quantification

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for quantifying the water content of lactose monohydrate and studying its thermal stability.

When α-lactose monohydrate is heated, the TGA curve shows a distinct mass loss step. This step typically begins around 120-140°C and concludes by about 160°C. ijirse.in The mass loss corresponds precisely to the theoretical water content of the monohydrate, which is approximately 5.0% w/w. netzsch.comijirse.in This provides a direct and accurate method for quantifying the amount of bound water and confirming the stoichiometry of the hydrate (B1144303). netzsch.com TGA can also distinguish between surface (adsorbed) water, which is lost at lower temperatures (e.g., 40-130°C), and the crystal (bound) water lost at higher temperatures.

At temperatures above the dehydration event, the TGA curve for lactose remains relatively stable until the onset of thermal decomposition, which typically begins around 224°C. netzsch.com The decomposition process occurs in multiple steps, leading to a significant mass loss as the sugar molecule breaks down. netzsch.com Coupling the TGA instrument with an FTIR spectrometer (TGA-FTIR) allows for the identification of the evolved gases, confirming that the initial mass loss is due to water and identifying the products of later decomposition. netzsch.comscholarsresearchlibrary.com

Table 5: Mass Loss Events in Lactose Monohydrate Observed by TGA

Temperature Range (°C)Mass Loss (%)Evolved SpeciesDescription
~120 - 160~5.0%Water (H₂O)Loss of the single mole of water of crystallization from α-lactose monohydrate. netzsch.comijirse.in
> 224>70%Water, CO, CO₂, etc.Onset of thermal decomposition of the anhydrous lactose molecule. netzsch.com

This table details the characteristic mass loss stages for α-lactose monohydrate during TGA analysis.

Simultaneous Thermal Analysis (TGA-SDTA, TGA-FTIR) for Evolved Gas Analysis

Simultaneous Thermal Analysis (STA) combines Thermogravimetric Analysis (TGA) with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), often coupled with an evolved gas analysis technique like Fourier Transform Infrared Spectroscopy (FTIR). This hyphenated approach provides a powerful tool for understanding the thermal decomposition of lactose monohydrate.

TGA measures the change in mass of a sample as a function of temperature, while DTA or DSC (termed SDTA when simultaneous) measures the temperature difference or heat flow between the sample and a reference. americanlaboratory.com When coupled with FTIR, the gaseous products evolved during thermal events can be identified in real-time. tainstruments.com

In a typical analysis of lactose monohydrate, the TGA curve shows a distinct mass loss corresponding to the dehydration of the crystal water. netzsch.com A study using TGA-FTIR confirmed that the initial mass loss of approximately 5% corresponds to the release of one mole of water, a characteristic feature of the monohydrate form. netzsch.com The DTG (Derivative Thermogravimetry) curve, which is the first derivative of the TGA curve, shows a peak at the temperature of maximum mass loss rate, which for the dehydration of lactose monohydrate is around 143°C. netzsch.com

Following dehydration, further heating leads to the decomposition of the anhydrous lactose. netzsch.com The evolved gas analysis by FTIR at different temperatures reveals the composition of the degradation products. For instance, at the onset of decomposition, the primary evolved gas is water. netzsch.com At higher temperatures, the degradation becomes more complex, with the evolution of carbon dioxide, carbon monoxide, and other organic fragments. netzsch.com The Gram-Schmidt curve, which represents the total infrared absorbance of the evolved gases, correlates with the DTG curve, indicating the temperatures at which gaseous products are released. netzsch.com

Table 1: Key Events in the Thermal Analysis of Lactose Monohydrate

Temperature Range (°C)TGA EventDTG Peak (°C)Evolved Gases Identified by FTIR
~100 - 150Dehydration~143Water (H₂O)
> 200DecompositionMultiple peaksWater (H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), Ethane-diol

Data compiled from multiple research findings. netzsch.com

This detailed analysis is crucial for determining the thermal stability and degradation pathways of lactose monohydrate, providing valuable information for processing and storage conditions. americanlaboratory.comnetzsch.com

X-ray Diffraction Techniques for Crystalline Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like lactose monohydrate. It provides fundamental information about the crystal structure, allowing for the identification of different polymorphic and hydrate forms. spectroscopyonline.com

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive method used to analyze the crystalline nature of a powdered sample. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for identification. spectroscopyonline.com For lactose, XRPD is essential for distinguishing between its various forms, including α-lactose monohydrate, anhydrous α-lactose, and β-lactose. lboro.ac.uk

The dehydration of α-lactose monohydrate results in a distinct change in the crystal lattice, leading to a new XRPD pattern that is different from both the original monohydrate and commercially available anhydrous lactose. scholarsresearchlibrary.comresearchgate.net This demonstrates that the removal of water causes a significant structural rearrangement. researchgate.net The technique is sensitive enough to detect these transformations, which can be induced by processes such as heating. scholarsresearchlibrary.com

In pharmaceutical formulations, XRPD is used to identify the crystalline form of both the active pharmaceutical ingredient (API) and excipients like lactose monohydrate. researchgate.netnih.gov The detection limit of conventional laboratory XRPD can be a challenge when an API is present in low concentrations. researchgate.netnih.gov However, the use of synchrotron XRPD, with its high brightness and resolution, can significantly lower the detection limit, allowing for the unambiguous identification of different polymorphic forms of an API within a lactose matrix, even at concentrations as low as 0.4% w/w. researchgate.netnih.gov

Table 2: Comparison of Lactose Forms by XRPD

Crystalline FormKey Differentiating Feature in XRPD Pattern
α-Lactose MonohydrateCharacteristic peaks at specific 2θ angles.
Dehydrated α-LactoseA distinct pattern that differs from both the monohydrate and stable anhydrous forms. scholarsresearchlibrary.comresearchgate.net
Anhydrous α-Lactose (stable)Unique diffraction pattern. xray.cz
Anhydrous α-Lactose (hygroscopic)Unique diffraction pattern. xray.cz
β-LactoseUnique diffraction pattern. lboro.ac.uk

While XRPD is excellent for phase identification, single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of a crystal structure. manchester.ac.uk This technique involves directing an X-ray beam onto a single crystal and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

For α-lactose monohydrate, SCXRD has been instrumental in elucidating its crystal structure with high precision, including the determination of the hydrogen bonding network at low temperatures. lboro.ac.ukreading.ac.uk The structure of α-lactose monohydrate has been determined to be monoclinic with the space group P2₁. reading.ac.uk SCXRD data serves as the gold standard for structural information and is often used to validate the results obtained from powder diffraction techniques, such as through Rietveld refinement. lboro.ac.uk Although obtaining suitable single crystals of all polymorphic forms can be challenging, SCXRD remains the ultimate tool for absolute structural elucidation. xray.cz

X-ray Powder Diffraction (XRPD) for Polymorphic and Hydrate Discrimination

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic techniques are vital for visualizing the physical appearance of lactose monohydrate crystals, including their size, shape (habit), and surface features. This morphological information is critical as it can influence powder properties such as flowability and compaction.

Hot Stage Microscopy (HSM) combines microscopy with a temperature-controlled stage, allowing for the direct, real-time observation of thermal events. nih.govparticle.dk It is often used in conjunction with techniques like DSC and TGA to provide visual confirmation of phase transitions. nih.gov

When studying lactose monohydrate, HSM can visualize the dehydration process. As the sample is heated, the loss of water from the crystal lattice can be observed, sometimes appearing as "oozing" from the particle. scholarsresearchlibrary.comresearchgate.net This technique can also reveal changes in crystal morphology and birefringence upon dehydration. researchgate.net Furthermore, HSM is valuable for observing polymorphic transformations and melting phenomena, sometimes detecting subtle transitions that might be missed by other thermal analysis methods. nih.gov The ability to visually monitor these changes as a function of temperature provides a deeper understanding of the material's thermal behavior. scholarsresearchlibrary.comnih.gov

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. ghitcsh.comuwa.edu.au In the context of lactose monohydrate, SEM is used to characterize the crystal habit, which is known to vary depending on the crystallization conditions. researchgate.net

The characteristic "tomahawk" shape of α-lactose monohydrate crystals is readily visualized with SEM. researchgate.net The technique can reveal fine details of the crystal surface, such as roughness, the presence of smaller adhered particles, and any defects or changes resulting from processing. cam.ac.uk For example, SEM images can show that dehydration can compromise the integrity of the crystals. researchgate.net By providing high-magnification images with a great depth of field, SEM offers invaluable insights into the physical characteristics of lactose monohydrate powders, which are directly related to their performance in pharmaceutical formulations. cam.ac.uknih.gov

Scanning Electron Microscopy (SEM) for Surface Topography and Crystal Habit

Particle and Surface Characterization Techniques

Laser diffraction is a widely used technique for determining the particle size distribution (PSD) of lactose monohydrate powders. scholarsresearchlibrary.comazom.comdfepharma.comnews-medical.netsympatec.com This method is based on the principle that particles scatter light at an angle that is inversely proportional to their size. dfepharma.com The scattering pattern is measured by detectors and then used to calculate the PSD. dfepharma.com The results are typically expressed as a volume distribution, with key parameters including d10, d50 (median), and d90 values, which represent the particle size below which 10%, 50%, and 90% of the particles fall, respectively. dfepharma.com

The technique can be performed using either dry or wet dispersion methods. scholarsresearchlibrary.comdfepharma.com In the dry method, a stream of air is used to disperse the powder, while in the wet method, the powder is suspended in a suitable liquid dispersant like isopropyl alcohol or iso-octane. scholarsresearchlibrary.comdfepharma.comresearchgate.net The choice of dispersion method is critical to ensure that agglomerates are broken up without fracturing the primary particles. researchgate.net

Laser diffraction is crucial for quality control in the production of pharmaceutical-grade lactose, as characteristics like flowability, compressibility, and granulability are dependent on particle size and its distribution. azom.comnews-medical.netsympatec.com Different processing techniques such as milling, sieving, and spray-drying result in distinct PSD profiles. news-medical.net For instance, milled lactose typically exhibits a finer particle size distribution compared to sieved lactose. news-medical.net

Table 2: Example of Particle Size Distribution Data for Lactose Monohydrate

ParameterSieved Lactose (µm)Milled Lactose (µm)
d1063<10
d501502.8
d90250-

Note: The data presented is illustrative and can vary significantly between different grades and batches of lactose.

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area (SSA) of powders, including lactose monohydrate. scholarsresearchlibrary.comnih.govwhiterose.ac.uk The method is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. scholarsresearchlibrary.comwhiterose.ac.uk The amount of gas adsorbed at different partial pressures is measured, and the BET theory is applied to calculate the amount of gas required to form a monolayer on the surface, from which the SSA is determined. nih.govwhiterose.ac.uk

For lactose monohydrate, which often has a low specific surface area, the standard nitrogen adsorption method can be challenging. whiterose.ac.uk However, the technique is sensitive enough to detect changes in SSA resulting from processes like dehydration, which can lead to an increase in surface area due to crystal fracturing and a reduction in particle size. scholarsresearchlibrary.com The complete nitrogen adsorption isotherm for α-lactose monohydrate is classified as Type II, which is suitable for BET analysis. researchgate.nettandfonline.comtandfonline.com It has been noted that the standard relative pressure range for BET analysis may not always be appropriate for lactose, highlighting the importance of measuring the full isotherm to determine the correct analytical range. researchgate.nettandfonline.comtandfonline.com

In addition to nitrogen, other probe molecules like octane (B31449) can be used for BET surface area determination, and the results are generally consistent with those obtained using nitrogen. surfacemeasurementsystems.com

Table 3: Specific Surface Area (SSA) of Different Lactose Monohydrate Samples

Lactose SampleMeasurement TechniqueSpecific Surface Area (m²/g)
α-Lactose MonohydrateNitrogen Adsorption0.31 ± 0.02 tandfonline.com
α-Lactose MonohydrateOctane Adsorption0.25 surfacemeasurementsystems.com
Sieved Lactose (LH100)Nitrogen Adsorption0.064 whiterose.ac.uk
Milled Lactose (LH200)Nitrogen Adsorption>0.1 whiterose.ac.uk
Porous LactoseNitrogen Adsorption35.0561 ± 0.4613 nih.gov

Inverse Gas Chromatography (IGC) is a highly sensitive technique used to characterize the surface thermodynamic properties of powders like lactose monohydrate. ajol.infonih.govdfepharma.comnih.govadscientis.comresearchgate.net In IGC, the material to be analyzed is packed into a column, and known probe molecules are injected. The retention time of these probes as they pass through the column is used to determine various surface properties, including the dispersive component of surface energy and specific (acid-base) interactions. ajol.infoadscientis.com

IGC has been successfully employed to differentiate between different batches and grades of lactose, revealing variations in their surface energy profiles. adscientis.com It can detect changes in surface properties resulting from processing operations like milling or from exposure to different environmental conditions such as humidity. ajol.inforesearchgate.net For example, studies have shown that humidity treatment can lead to a decrease in the specific free energy of lactose monohydrate, suggesting surface reconstruction. ajol.info The technique is sensitive enough to distinguish between crystalline and amorphous forms of lactose, with amorphous lactose generally exhibiting higher surface energy. researchgate.net

The dispersive surface free energy of lactose monohydrate has been reported to be around 41.7 ± 1.0 mJ/m² at 40°C. dfepharma.com IGC studies have also indicated that the surface of α-lactose monohydrate is acidic in nature. nih.gov

Table 4: Probes Used in IGC Analysis of Lactose Monohydrate

Probe TypeExamples
Non-polarMethane, Hexane, Heptane, Octane, Nonane ajol.info
PolarChloroform, Acetone, Tetrahydrofuran (THF), Ethylacetate ajol.info

Crystallization Science and Process Engineering of Lactose Monohydrate

Fundamental Principles of Lactose (B1674315) Monohydrate Crystallization

The transformation of dissolved lactose into solid crystals is a complex process dictated by several fundamental principles. Understanding these principles is critical for controlling the final product's characteristics, such as crystal size and shape. mt.com

The crystallization of α-lactose monohydrate from an aqueous solution is initiated by two primary steps: nucleation and crystal growth. mdpi.com Nucleation is the formation of new crystal embryos, which can occur spontaneously (homogeneous nucleation) or be induced by existing surfaces (heterogeneous nucleation). massey.ac.nz Following nucleation, these initial crystal structures grow by the incorporation of more lactose molecules from the supersaturated solution.

The kinetics of both nucleation and growth are influenced by various factors. Research has shown that the growth process has a temperature dependence with an activation energy of 22.1 kcal/mole and is a second-order function of supersaturation. researchgate.net The nucleation process, on the other hand, has a temperature dependence with an activation energy of 17.0 kcal/mole and increases with the 1.9 power of supersaturation and the 1.0 power of the suspension density. researchgate.net

A kinetic model combining the first-order differential equations for mutarotation, nucleation, and crystal growth has been developed to predict the different stages of lactose crystallization. researchgate.net This model can simulate the induction phase and the effect of seeding by considering the dependence of crystal growth rate on the total crystal surface area, which is in turn influenced by the nucleation rate. researchgate.net

Table 1: Kinetic Parameters for Lactose Monohydrate Crystallization

Kinetic ProcessParameterValue/RelationshipSource
GrowthActivation Energy22.1 kcal/mole researchgate.net
GrowthOrder of Reaction (with respect to supersaturation)Second order researchgate.net
NucleationActivation Energy17.0 kcal/mole researchgate.net
NucleationDependence on Supersaturation1.9 power researchgate.net
NucleationDependence on Suspension Density1.0 power researchgate.net

The rate and characteristics of lactose monohydrate crystallization are significantly affected by process parameters such as supersaturation, temperature, and agitation. emu.ee

Supersaturation: This is the primary driving force for both nucleation and crystal growth. emu.ee Higher levels of supersaturation generally lead to faster nucleation rates and can result in the formation of smaller crystals. aidic.it Conversely, controlling supersaturation within the metastable zone can help prevent excessive secondary nucleation. rsdjournal.org The shape of α-lactose monohydrate crystals can also be influenced by the level of supersaturation. rsdjournal.org For example, increasing supersaturation can lead to a significant increase in the mean crystal size. researchgate.net

Temperature: Temperature plays a crucial role by influencing lactose solubility, mutarotation rates, and the kinetics of nucleation and growth. emu.ee Crystallization of α-lactose monohydrate typically occurs at temperatures below 93.5°C. rsdjournal.org The rate of crystallization is often controlled by cooling the solution, which increases supersaturation. scielo.br Studies have shown that higher crystallization temperatures can lead to larger crystal sizes, as higher temperatures facilitate the mass transfer of the solute, promoting continuous crystal growth. jst.go.jp

Agitation: Mixing affects the mass transfer of lactose molecules to the crystal surface and can also influence nucleation rates. researchgate.net Increased agitation can enhance the rate of nucleation by increasing the frequency of molecular collisions. researchgate.net However, the effect of agitation on the final crystal size can be complex. While it can improve mass transfer and potentially lead to larger crystals, excessive agitation can also lead to crystal breakage and the formation of smaller particles.

In an aqueous solution, lactose exists as an equilibrium mixture of two anomers: α-lactose and β-lactose. univ-toulouse.fr This dynamic equilibrium, known as mutarotation, is a critical factor in the crystallization of α-lactose monohydrate. rsdjournal.org At room temperature, the equilibrium ratio is approximately 37.3% α-lactose to 62.7% β-lactose. rsdjournal.org

Influence of Supersaturation, Temperature, and Agitation on Crystallization Processes

Control of Crystal Habit and Morphology during Crystallization

The external shape (habit) and internal structure (morphology) of lactose monohydrate crystals are critical quality attributes, particularly in pharmaceutical applications where flowability and dissolution rates are important.

Common impurities in whey, the primary source of lactose, include minerals, proteins, and riboflavin. acs.orglactalisingredients.com

Mineral Salts: Cations such as Ca²⁺, Mg²⁺, K⁺, and Na⁺ can influence lactose crystallization by altering its solubility and interacting with the lactose molecule. mdpi.comresearchgate.net For instance, the presence of calcium has been shown to decrease the crystal yield. mdpi.comnih.gov Some salts, like LiCl, can increase the crystal growth rate, while others, such as K₂HPO₄, can have an inhibitory effect. researchgate.net

Proteins: Whey proteins can hinder crystallization kinetics, often resulting in smaller crystals. lactalisingredients.comfigshare.com

Riboflavin (Vitamin B2): This compound is known to inhibit lactose crystallization. lactalisingredients.com

Other Additives: Structurally related additives can also induce significant morphological changes. For example, β-galactose and maltitol (B1215825) have been observed to cause the formation of flattened crystals, while the presence of HCl can lead to more elongated crystals. researchgate.net

Table 2: Effect of Selected Impurities and Additives on Lactose Monohydrate Crystal Habit

Impurity/AdditiveObserved Effect on Crystal Habit/GrowthSource
Calcium (Ca²⁺)Decreases crystal yield. mdpi.comnih.gov
Whey ProteinsReduces crystal size and recovery. figshare.com
RiboflavinInhibits crystallization. lactalisingredients.com
β-GalactoseInduces the formation of flattened crystals. researchgate.net
MaltitolInduces the formation of flattened crystals. researchgate.net
HClLeads to more elongated crystals. researchgate.net

Process engineers employ various strategies to control the crystal habit and morphology of α-lactose monohydrate to meet specific product requirements. arxiv.org These strategies often involve the careful manipulation of the crystallization conditions and the use of additives.

Controlled Cooling and Supersaturation: By carefully controlling the cooling rate, engineers can manage the level of supersaturation, which in turn influences both nucleation and growth rates, and consequently, the final crystal size and shape. arxiv.org

Seeding: Introducing seed crystals of a desired size and shape can provide a template for further crystal growth, helping to achieve a more uniform crystal size distribution. univ-toulouse.frarxiv.org

Use of Anti-solvents: Anti-solvent crystallization, where a solvent in which lactose is poorly soluble (like ethanol) is added to an aqueous lactose solution, can be used to induce crystallization and control particle size and morphology. acs.orgacs.org The rate of anti-solvent addition can influence the polymorphic form, with higher rates sometimes favoring the formation of β-lactose. figshare.com

Additives: As discussed previously, the deliberate addition of specific compounds can be used to modify the crystal habit. researchgate.net This "tailor-made" additive approach allows for the engineering of crystals with specific shapes, such as elongated or flattened morphologies. researchgate.netucc.ie

Process Analytical Technology (PAT): Modern crystallization processes often utilize in-situ monitoring tools to track particle size and shape in real-time. mt.com This allows for dynamic control of the process parameters to ensure the desired crystal morphology is achieved consistently.

Amorphization and Recrystallization in Processing Operations

Milling-Induced Amorphization and Control of Amorphous Content

Milling is a common pharmaceutical processing step used to reduce particle size, which can inadvertently introduce structural changes, leading to the formation of amorphous lactose. proumid.comdiva-portal.org This process-induced disordering can significantly alter the physicochemical properties of lactose monohydrate. diva-portal.org

The amorphization of α-lactose monohydrate during milling is a phenomenon that typically starts at the particle surface and progresses toward the bulk of the material. diva-portal.orgresearchgate.net Studies have shown that even short milling times can induce significant surface amorphicity. researchgate.netnih.gov As milling continues, the bulk material becomes progressively more amorphous. diva-portal.orgnih.gov The extent of amorphization is influenced by several factors, including milling time, the ball-to-powder mass ratio, and the diameter of the milling balls. nih.govdiva-portal.org For instance, a higher ball-to-powder mass ratio generally leads to a greater degree of amorphization and a faster rate of particle size reduction. nih.govdiva-portal.org

The relationship between particle size reduction (comminution) and amorphization during milling can be described as a two-stage process: an initial stage dominated by comminution, followed by a stage where amorphization is more prominent. nih.govdiva-portal.org Research indicates that the rate of comminution is highest in the early stages of milling, while the degree of amorphous content increases more gradually. nih.gov

Controlling the amorphous content is crucial as it impacts the stability and performance of the final product. proumid.compharmaexcipients.com The amorphous form of lactose is thermodynamically unstable and highly hygroscopic, meaning it readily absorbs moisture from the environment. proumid.compharmaexcipients.com This can lead to undesirable changes such as recrystallization, which can affect the drug delivery efficiency, especially in dry powder inhaler formulations. proumid.comresearchgate.net Therefore, regulatory agencies and formulators are increasingly focusing on controlling the levels of amorphous content. pharmaexcipients.comnih.gov

Several methods are employed to quantify the amorphous content in lactose, including Dynamic Vapor Sorption (DVS), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). proumid.comnetzsch.comunibo.it These techniques help in developing a control strategy to ensure that the amorphous content remains within an acceptable range for consistent product quality. pharmaexcipients.comnih.gov

Table 1: Influence of Milling Conditions on α-Lactose Monohydrate Properties

Milling ConditionObservationReference
Milling Time Increased milling time leads to a higher degree of bulk amorphization. diva-portal.orgnih.gov Short milling times (e.g., 1 hour) can cause extensive surface amorphicity, while prolonged milling (e.g., 20 hours) can result in a fully amorphous profile. diva-portal.orgresearchgate.netnih.gov diva-portal.orgresearchgate.netnih.gov
Ball-to-Powder Mass Ratio A higher ratio (e.g., 25:1) results in a smaller particle diameter and a higher degree of apparent amorphous content. nih.govdiva-portal.org It also increases the rates of both comminution and amorphization. nih.govdiva-portal.org nih.govdiva-portal.org
Ball Diameter At a given ball-to-powder mass ratio, the ball diameter can affect the degree of apparent amorphous content without significantly changing the final particle diameter. nih.govdiva-portal.org nih.govdiva-portal.org

Spray Drying and its Influence on Amorphous Lactose Formation

Spray drying is a widely used technique for dehydrating milk and other dairy products, which involves the rapid removal of water from a solution or suspension. saplicanstechnology.comemu.ee This rapid dehydration process does not allow sufficient time for the lactose molecules to arrange themselves into an ordered crystalline structure, resulting in the formation of amorphous, or glassy, lactose. saplicanstechnology.comresearchgate.net The amorphous lactose typically forms a continuous matrix in which other components like proteins and fats are dispersed. saplicanstechnology.com

The formation of amorphous lactose during spray drying is a key factor in producing free-flowing powders. researchgate.net However, the amount of amorphous lactose formed can vary, typically ranging from 10% to 15% in commercially available spray-dried lactose products, depending on the processing conditions such as the solids content of the feed and the drying parameters. pharmaceutical-networking.com

Several factors during the spray drying process influence the final characteristics of the powder, including the formation of amorphous lactose:

Drying Parameters: Thermodynamic conditions of the air, such as temperature and relative humidity, play a crucial role. saplicanstechnology.com

Feed Characteristics: The composition, viscosity, and physicochemical properties of the concentrate before drying also impact the final product. saplicanstechnology.com

While amorphous lactose contributes to good powder flowability, its presence also introduces challenges. Amorphous lactose is hygroscopic and thermodynamically unstable. pharmaceutical-networking.comrsdjournal.org When exposed to sufficient temperature and humidity, it can absorb moisture, leading to a decrease in its glass transition temperature (Tg). researchgate.netmassey.ac.nz If the storage temperature is above the Tg, the amorphous lactose becomes rubbery and sticky, which can cause caking and other undesirable physical changes. researchgate.netmassey.ac.nz

Mitigation of Caking and Physical Instability during Storage

The physical instability of powders containing amorphous lactose, particularly caking, is a significant concern in the food and pharmaceutical industries. researchgate.netresearchgate.net Caking is the process where a free-flowing powder turns into lumps or a solid mass, which is often initiated by the presence of amorphous lactose. massey.ac.nzresearchgate.net

The primary mechanism behind caking involves the hygroscopic nature of amorphous lactose. nih.gov When exposed to humidity, amorphous lactose absorbs water, which acts as a plasticizer, lowering the glass transition temperature (Tg) of the powder. massey.ac.nzresearchgate.net If the ambient temperature is above the Tg, the amorphous regions become mobile and sticky, leading to the formation of liquid bridges between particles. rsdjournal.orgmassey.ac.nz This initial sticking is the first step in the caking process. massey.ac.nz Over time, this can lead to recrystallization of the amorphous lactose, which can further contribute to the consolidation of the caked mass. proumid.comresearchgate.net

Several strategies can be employed to mitigate caking and enhance the physical stability of lactose-containing powders during storage:

Control of Storage Conditions: Storing powders at a low relative humidity (RH) is a critical step. massey.ac.nz Recommendations often suggest storing lactose powders below 30% RH to prevent significant moisture uptake. massey.ac.nz

Pre-crystallization: To avoid issues arising from amorphous lactose, a common strategy is to pre-crystallize the lactose into the more stable, non-hygroscopic α-lactose monohydrate form before the spray drying process. rsdjournal.org This reduces the amount of amorphous material in the final powder. rsdjournal.org

Surface Crystallization: Modifying the surface of powder particles by crystallizing the outer layer can improve the physical properties and stability of the powder. researchgate.net

Formulation with Other Excipients: The presence of other components, such as proteins and salts, can influence the crystallization behavior and stability of lactose. emu.eemdpi.com

Table 2: Factors Influencing Caking of Lactose Powders

FactorInfluence on CakingMitigation StrategyReference
Amorphous Content High amorphous content increases hygroscopicity and the tendency to cake. researchgate.netnih.govPre-crystallization of lactose before drying. rsdjournal.org rsdjournal.orgresearchgate.netnih.gov
Relative Humidity High humidity leads to moisture absorption, lowering the glass transition temperature and promoting stickiness. massey.ac.nzresearchgate.netStorage in a dry environment (e.g., below 30% RH). massey.ac.nz massey.ac.nzresearchgate.net
Temperature Storage temperature above the glass transition temperature (Tg) leads to increased molecular mobility and caking. researchgate.netmassey.ac.nzControl of storage temperature. researchgate.netmassey.ac.nz
Particle Size Distribution A wider particle size distribution can enhance particle interactions and contribute to caking. researchgate.netControl of particle size during processing. researchgate.net

Co-crystallization with Active Pharmaceutical Ingredients and Other Biomolecules

Design and Synthesis of Lactose Monohydrate Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together in the same crystal lattice by non-ionic interactions. google.comresearchgate.net The formation of co-crystals is a significant strategy in pharmaceutical development to modify the physicochemical properties of an API without altering its chemical structure. google.comnih.gov

The design of co-crystals involves understanding the principles of crystal engineering and supramolecular chemistry. unibo.itijper.org The selection of a suitable coformer is crucial and is often guided by the potential for forming robust intermolecular interactions, such as hydrogen bonds, with the API. nih.gov Lactose, with its multiple hydroxyl groups, is a potential coformer for creating hydrogen-bonded networks.

Several methods can be used to synthesize co-crystals of lactose monohydrate with an API or other biomolecules:

Solution-Based Methods: This involves dissolving both the API and lactose in a suitable solvent or solvent mixture and then inducing crystallization. google.com One common technique is anti-solvent addition, where a solvent in which the co-crystal is insoluble is added to the solution to promote precipitation. google.com For example, co-crystals of glycopyrronium (B1196793) bromide and lactose monohydrate have been prepared by dissolving the components in dimethylsulfoxide (DMSO) and then adding ethyl acetate (B1210297) as an anti-solvent. google.com

Mechanochemical Methods: These methods, such as grinding or milling the API and coformer together, can also lead to the formation of co-crystals. researchgate.net

In-situ Preparation: Co-crystals can sometimes be formed in-situ during pharmaceutical processing steps like wet granulation. researchgate.net For example, co-crystals of ivabradine (B130884) hydrochloride and S-mandelic acid have been successfully prepared during granulation with ethanol (B145695) in the presence of lactose monohydrate. researchgate.net

The stoichiometry of the API and coformer in the co-crystal is a defining characteristic and can be determined using various analytical techniques. google.com The resulting co-crystals are new crystalline forms with unique properties that differ from the individual components. google.com

Impact of Co-crystallization on Physicochemical Properties

Co-crystallization can significantly alter the physicochemical properties of the parent API, offering a pathway to improve its performance and manufacturability. nih.govijper.org These modifications are a direct result of the new crystal lattice arrangement and intermolecular interactions within the co-crystal structure. nih.gov

Key physicochemical properties that can be impacted by co-crystallization with lactose monohydrate include:

Solubility and Dissolution Rate: A primary motivation for developing co-crystals is to enhance the aqueous solubility and dissolution rate of poorly soluble APIs. nih.govijper.org By pairing an API with a highly soluble coformer like lactose, the resulting co-crystal can exhibit improved dissolution behavior. ijper.org The mechanism for this enhancement can involve a reduction in the lattice energy of the solid and improved solvent affinity. ijper.org

Physical Stability: Co-crystals can exhibit improved physical stability compared to the parent API. nih.gov This includes resistance to hydrate (B1144303) formation and polymorphic transformations, which are critical for ensuring consistent product quality over its shelf life. nih.gov For instance, co-crystals of carbamazepine (B1668303) with saccharin (B28170) have shown enhanced physical stability. nih.gov

Melting Point: The melting point of a co-crystal is typically different from that of the individual components and often falls between the melting points of the API and the coformer. ijper.org

Mechanical Properties: Changes in the crystal structure can also affect the mechanical properties of the material, such as its compressibility and flowability, which are important for tableting and other manufacturing processes.

The formation of a co-crystal can be confirmed through various analytical techniques, including X-ray Powder Diffraction (XRPD), which will show a unique diffraction pattern for the co-crystal, and Differential Scanning Calorimetry (DSC), which will reveal a different melting endotherm. google.com

Co-crystallization with Proteins and Flavonoids

The crystallization of α-lactose monohydrate is significantly influenced by the presence of other molecules, such as proteins and flavonoids, which can be intentionally added or exist as impurities. This leads to the formation of co-crystals, where these molecules are incorporated into the lactose crystal lattice. This process is of great interest as it can modify the physicochemical properties of the resulting crystals and be used to encapsulate bioactive compounds.

Co-crystallization with Proteins

The mechanism behind this size reduction is linked to the high water-binding capacity of whey proteins. This property can create localized areas of high supersaturation, which promotes faster nucleation over crystal growth, and reduces the mobility of lactose molecules, ultimately leading to the formation of a higher number of smaller crystals. acs.orgdairy-journal.org The effect of whey proteins on lactose crystallization is also heavily dependent on the pH of the solution. researchgate.net Changes in pH can affect the number of crystals formed, their growth, and size distribution. researchgate.net Under certain conditions, whey proteins can be incorporated into the crystal lattice, and at a neutral pH, their presence may even promote the formation of amorphous lactose. researchgate.net

Table 1: Effect of Whey Protein on Lactose Monohydrate Crystallization

Protein SourceConcentration (% w/w or g/100g water)Effect on Crystal SizeEffect on Recovery/YieldReference
Whey Protein Concentrate (WPC)0.1%Reduced to 12 μmReduced to 28.69% acs.org
Whey Protein Concentrate (WPC)0.5%Reduced to 9 μmReduced to 8.46% acs.org
Whey Proteins5 g/100g waterReduced from ~105 μm to ~30 μmNot specified dairy-journal.orgdairy-journal.org
Whey ProteinsUp to 0.6 g per 100 g of lactose crystalsAltered crystalline structureNot specified nih.gov

Co-crystallization with Flavonoids

Lactose has been explored as a co-former for encapsulating bioactive polyphenols, including flavonoids. researchgate.net This co-crystallization process can protect the encapsulated compounds from degradation and facilitate their use in functional foods. nih.govresearchgate.net The success of incorporating flavonoids into lactose crystals depends significantly on the flavonoid's chemical properties, particularly its hydrophilicity. acs.orgnih.gov

Studies have shown that less water-soluble flavonoids interact more effectively with lactose and whey proteins. acs.orgnih.gov For example, a significant amount of the flavonoid rutin (B1680289) was incorporated into lactose-protein co-crystals, reaching a concentration of 3.468 ± 0.392 mg per 100 mg of crystals. acs.orgnih.gov In contrast, the highly hydrophilic flavonoid epigallocatechin-3-gallate (EGCG) was barely enclosed within the crystal lattice. acs.orgnih.gov The interactions between flavonoids like rutin and EGCG with lactose and whey proteins primarily occur through hydrogen bonds, which can promote heterogeneous nucleation. researchgate.net

The entrapment of flavonoids can be quite efficient. Research using maize polyphenols, which include flavonoids like maysin, reported an entrapment efficiency of 22–30%. researchgate.netcolab.ws Another study focusing on rutin and quercetin (B1663063) from Panela cheese whey achieved an encapsulation efficiency of approximately 40%. colab.ws Interestingly, the inclusion of these bioactive compounds can also alter the kinetics of crystallization. While some studies reported that adding rutin and EGCG slowed the process, another found that incorporating green tea polyphenols significantly accelerated lactose crystallization, reducing the time from 379 minutes to about 50 minutes. nih.govresearchgate.net A key benefit of this encapsulation is the enhanced stability of the flavonoids; co-crystallization has been shown to reduce photodegradation from UV-A radiation by up to 65%. nih.gov

Co-crystallization with Proteins and Flavonoids

It is feasible to form complex co-crystals containing lactose, proteins, and flavonoids simultaneously. acs.orgnih.gov The interactions within these ternary systems are intricate. For instance, the less water-soluble rutin was found to interact with both whey proteins and lactose, leading to the successful formation of co-crystals containing all three components. acs.orgnih.gov Conversely, the hydrophilic EGCG not only showed poor incorporation itself but also hindered the inclusion of whey proteins within the lactose crystals. acs.orgnih.gov The combination of whey proteins and green tea polyphenols was shown to promote the formation of the stable α-lactose monohydrate crystalline form. nih.gov

Table 2: Research Findings on Co-crystallization of Lactose with Flavonoids and Proteins

Co-crystallized Substance(s)Key FindingsIncorporation Level / Entrapment EfficiencyReference
RutinSuccessfully incorporated into lactose-protein co-crystals due to its less water-soluble nature.3.468 ± 0.392 mg per 100 mg of crystals acs.orgnih.gov
Epigallocatechin-3-gallate (EGCG)Scarcely enclosed in the crystal lattice; hindered whey protein inclusion.Minimal acs.orgnih.gov
Maize Polyphenols (incl. Maysin)Favored heterogeneous nucleation and co-crystallization.22-30% entrapment efficiency; 7-9 mg/100 g of crystals researchgate.netcolab.ws
Rutin and QuercetinSuccessfully encapsulated from Panela cheese whey.~40% encapsulation efficiency; ~0.6 mg per gram of crystals colab.ws
Green Tea Polyphenols and Whey ProteinsAccelerated crystallization from 379 to ~50 mins; promoted α-lactose monohydrate formation; reduced photodegradation by up to 65%.~100 mg polyphenols per 100 g crystals; up to 0.6 g protein per 100 g crystals nih.gov

Computational and Theoretical Studies of Lactose Monohydrate

Molecular Dynamics and Monte Carlo Simulations of Lactose (B1674315) Monohydrate

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods used to model the complex molecular interactions within lactose monohydrate. These simulations provide a detailed view of the crystal structure, the role of water, and surface characteristics.

Molecular modeling has been successfully applied to simulate the crystal morphology of α-lactose monohydrate. The crystal structure is a monoclinic lattice with the space group P21. nih.govmassey.ac.nz Computational models have revealed that the crystallization process is primarily governed by the intermolecular interactions between lactose molecules themselves, rather than by interactions between lactose and water. researchgate.net This suggests that the water of hydration primarily serves a space-filling role in the growth of the crystal. researchgate.net

The crystal lattice contains a complex three-dimensional hydrogen bond network. Each α-lactose molecule is bonded to its neighbors through approximately 14 hydrogen bonds, and each water molecule forms hydrogen bonds with four distinct lactose molecules. nih.govresearchgate.net Molecular dynamics simulations of amorphous lactose show that water molecules initially enhance the mobility of lactose molecules, but as they form hydrogen bonds, they create hydration shells that stabilize the matrix. grafiati.com Combined computational and experimental studies, including Density Functional Theory (DFT) simulations, have been employed to clarify the direct and indirect roles of water in the lactose crystal's terahertz spectrum, helping to associate spectral features with specific crystal conformations and phases. ucl.ac.ukacs.org

Kinetic Monte Carlo (kMC) methods have been used to simulate crystal growth and dissolution processes, providing insights into phenomena like impurity incorporation. nih.govucl.ac.uk These simulations can model the dynamics of crystal growth at the mesoscale, overcoming some limitations of traditional MD methods. nih.gov For instance, simulations combining phase-field methods for step dynamics and Monte Carlo methods for impurity adsorption have been used to study the phenomenon of crystal growth hysteresis. acs.org

Table 1: Crystallographic Data for α-Lactose Monohydrate

Parameter Value Source
Crystal System Monoclinic nih.govmassey.ac.nz
Space Group P21 nih.govmassey.ac.nz
Unit Cell Parameter (a) 4.783 Å massey.ac.nz
Unit Cell Parameter (b) 21.54 Å massey.ac.nz
Unit Cell Parameter (c) 7.7599 Å massey.ac.nz

Computational models are crucial for predicting the surface energetics and adsorption behavior of lactose monohydrate, which are critical for its performance in applications like dry powder inhalers. Dynamic molecular modeling studies, in conjunction with experimental techniques like Inverse Gas Chromatography (IGC), have been used to calculate the energy of adsorption on different crystal faces. researchgate.net These studies confirm that the surface of α-lactose monohydrate is acidic in nature. researchgate.net

The presence of water molecules and channels on the crystal surface significantly affects the surface energetics. A water molecule can either decrease the surface energy by blocking probe molecules or increase it by attracting them, depending on its specific position and association with surface functional groups. researchgate.net Synthonic modeling, which examines intermolecular interactions on a crystal-face-specific basis, has shown that faces with less relative surface area, such as {100}, {001}, and {1¯10}, exhibit greater surface energy due to a higher proportion of polar interactions compared to the dominant {010} faces. ucl.ac.uk The predicted surface energies from these models show good agreement with experimental data. nih.govucl.ac.uk

Attachment energy calculations are used to predict the morphology and surface chemistry of α-lactose monohydrate crystals. massey.ac.nzresearchgate.net These models reveal that surfaces are generally hydrophilic, with water molecules present near the surface. researchgate.net

Table 2: Predicted vs. Experimental Surface Energy of α-Lactose Monohydrate

Method Predicted/Measured Value Source
Calculated Particle Surface Energy Comparable to 77.6 mJ/m² nih.gov
Experimental (IGC) Surface Energy (coarse-grade) 77.6 mJ/m² nih.gov
Predicted Surface Energy {001} (Terbutaline Sulfate for comparison) 109 mJ/m² nih.gov

Simulation of Crystal Structure and Water Interactions

Thermodynamics and Kinetic Modeling of Phase Transitions

The stability and transformation of lactose monohydrate's solid forms are governed by thermodynamics and kinetics. Computational modeling provides a framework for understanding and predicting these phase transitions, which are critical during pharmaceutical processing and storage. nih.gov Unexpected polymorphic transformations can lead to product failure, making predictive models highly valuable. nih.gov Thermodynamic models, such as the Apelblat equation, λh equation, NRTL model, and Wilson model, are used to correlate solubility data and determine thermodynamic properties of dissolution, like Gibbs free energy, enthalpy, and entropy. researchgate.netacs.org

The transition between lactose monohydrate and its anhydrous forms is a crucial phenomenon. Non-isothermal kinetics of the dehydration process can be studied using thermogravimetry (TG), with kinetic models applied to the data. acs.org Studies have shown that the dehydration of lactose monohydrate can be best described by a second-order reaction model. acs.org The dehydration process involves the loss of one mole of water from the crystal system, leading to a transition to a new lattice configuration that is distinct from commercially available anhydrous forms. researchgate.net This process is reversible, and the dehydrated form will rehydrate under ambient conditions, with the primary physical change being a reduction in crystal size. researchgate.net Modeling of water transfer is also essential in industrial processes like spray drying to predict the optimal dehydration level for powder stability.

Table 3: Kinetic Parameters for Dehydration of Lactose Monohydrate

Parameter Value Source
Kinetic Model Second-order reaction acs.org
Activation Energy (Ea) 39.5 kcal/mol acs.org
Pre-exponential Factor (A) 4.07 x 10²⁰ s⁻¹ acs.org
Temperature Range of Dehydration 105 to 160 °C acs.org

In aqueous solutions, lactose undergoes mutarotation, an intramolecular reaction where the α- and β-anomers slowly interconvert until an equilibrium is reached. The kinetics and thermodynamics of this anomeric interconversion can be measured and predicted. Chromatographic methods have been used to estimate these parameters, showing that increasing temperature leads to faster kinetics, following an Arrhenius model. At 25 °C, it takes approximately 4 hours for a solution of α-lactose to reach an equilibrium of about 38% α-lactose and 62% β-lactose. Computational calculations have also been employed to determine the Gibbs activation energy for the interconversion process.

Table 4: Kinetic and Thermodynamic Data for Lactose Anomeric Interconversion

Parameter Condition Value Source
Equilibrium Composition 25 °C ~38% α-L, ~62% β-L
Half-life (t₁/₂) 25 °C 28.3 min
Forward Rate Constant (k₁) α→β 25 °C 2.5 × 10⁻⁴ s⁻¹
Reverse Rate Constant (k₂) β→α 25 °C 1.5 × 10⁻⁴ s⁻¹
Equilibrium Constant (K) 25 °C 1.6 ± 0.1
Half-life (t₁/₂) α→β 20 °C, 2 mM ammonium (B1175870) acetate (B1210297) 8.2 min

Modeling of Dehydration and Rehydration Processes

Advanced Computational Tools for Material Attribute Prediction

The increasing complexity of pharmaceutical formulations has driven the development of advanced computational tools for predicting material attributes and performance. These tools are key components in the transition to digital drug product design. acs.org

Synthonic modeling is one such approach that provides a molecule-centered understanding of crystal surface properties and has been applied to predict the cohesive and adhesive properties of lactose monohydrate in blends with active pharmaceutical ingredients. researchgate.netgrafiati.com This method uses grid-based systematic searches to investigate molecule-molecule, molecule-surface, and surface-surface interactions, identifying the crystal faces that most significantly impact powder behavior. acs.org

Artificial Neural Networks (ANNs) represent another powerful computational tool. ANNs can model complex, non-linear relationships between the material attributes of lactose (such as particle size, bulk properties, and rheology) and the performance of a final drug product, like a dry powder inhaler. nih.gov By training the network with experimental data, ANNs can be used to predict product performance and identify the critical material attributes of lactose that govern its functionality in a formulation. nih.gov

Artificial Neural Networks (ANNs) for Predicting Functional Performance

Artificial Neural Networks (ANNs) are a subset of machine learning that mimic the learning process of the human brain. ceon.rs These networks are particularly adept at modeling complex, non-linear relationships between input variables and output responses, making them a powerful tool for predicting the functional performance of pharmaceutical excipients. ceon.rsnih.gov In the context of lactose monohydrate, ANNs have been employed to forecast its behavior in various pharmaceutical applications, from dry powder inhalers to tablet formulations. nih.govworktribe.com

One significant application of ANNs is in the development of carrier-based dry powder inhaler (DPI) formulations. worktribe.com The performance of these formulations is highly dependent on the physical properties of the lactose carrier. A study utilized ANNs to define the critical material attributes of lactose monohydrate for DPI formulations containing budesonide. worktribe.com By analyzing the particle size distribution and rheological properties of different lactose pre-blends, the ANN model could predict the in vitro aerodynamic performance of the drug. worktribe.com The analysis identified the relative concentrations of fine lactose particles as critical parameters influencing drug deposition. worktribe.com

In the realm of tablet manufacturing, ANNs have been used to understand the complex interplay between material properties, process parameters, and the final tablet quality. nih.gov For instance, researchers have applied ANNs to model the tableting properties of lactose monohydrate co-processed with lipid excipients. nih.gov These models could predict tablet tensile strength and other compression parameters by considering factors like compression force and whether the excipients were physically mixed or co-processed. nih.govresearchgate.net The predictive power of ANNs in such scenarios often surpasses traditional response surface methodology due to their ability to capture non-linear relationships. mdpi.com

Furthermore, ANNs have been instrumental in optimizing the formulation of specialized dosage forms. A study on buccoadhesive pharmaceutical wafers used a multi-layer perceptron (MLP), a type of ANN, to develop formulations with desired characteristics. asiapharmaceutics.inforesearchgate.net The concentrations of lactose monohydrate and a bioadhesive polymer were used as input variables to predict output responses such as bioadhesive strength, disintegration time, and drug release. asiapharmaceutics.inforesearchgate.net The high correlation between the ANN-predicted values and the experimental results demonstrated the model's utility in formulation development. asiapharmaceutics.info The development of co-processed, directly compressible adjuvants based on lactose has also been successfully guided by ANN models. researchgate.net

Table 1: Application of ANNs in Predicting Functional Performance of Lactose Monohydrate

Pharmaceutical ApplicationInput Variables for ANN ModelPredicted Functional PerformanceKey Findings
Dry Powder Inhaler (DPI) FormulationParticle size distribution (e.g., % fines <4.5 µm, % <15 µm), bulk and rheological properties of lactose blends. worktribe.comIn vitro deposition patterns (fine particle fraction, mass median aerodynamic diameter). worktribe.comThe proportion of fine lactose particles was identified as a critical material attribute for DPI performance. worktribe.com
TabletingCompression load, formulation composition (presence of paracetamol), excipient processing (physical mixture vs. co-processed with lipid excipients). nih.govresearchgate.netTablet tensile strength, net compression work, elastic recovery, ejection force. nih.govresearchgate.netANNs successfully modeled the complex, non-linear effects of co-processing on tableting behavior. nih.gov
Buccoadhesive WafersConcentration of lactose monohydrate, concentration of sodium carboxymethyl cellulose. asiapharmaceutics.inforesearchgate.netBioadhesive strength, disintegration time, swelling index, time for 70% drug release (t70%). asiapharmaceutics.inforesearchgate.netThe ANN model accurately predicted wafer properties, facilitating formulation optimization. asiapharmaceutics.info
Directly Compressible AdjuvantConcentration of partially hydrolyzed wheat starch co-processed with lactose. researchgate.netTablet crushing strength, friability, drug dissolution. researchgate.netANNs were effective in the evaluation and development of a lactose-based directly compressible adjuvant. researchgate.net

Chemometrics in Analytical Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. github.io In the analysis of lactose monohydrate, chemometric techniques are frequently applied to interpret complex data from analytical instruments, particularly spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy. github.iomdpi.com These approaches are essential for quantifying material attributes and understanding their impact on product quality.

A primary application of chemometrics is the determination of the particle size of lactose monohydrate, a critical quality attribute that influences powder flow and formulation behavior. nih.govdss.go.th NIR spectroscopy, combined with chemometric models such as multiple linear regression (MLR), principal component regression (PCR), partial least squares (PLS), and even ANNs, has been shown to be a rapid and effective alternative to traditional particle sizing methods like laser diffractometry. nih.govdss.go.th In one study, these models were used to predict the mass median particle size of lactose monohydrate from NIR spectra, achieving correlation coefficients of approximately 0.98 and prediction errors comparable to the reference method. nih.gov

Chemometrics is also vital for the quantitative analysis of lactose monohydrate in pharmaceutical tablets. A study utilized Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) to evaluate data from custom-designed multi-spectroscopic fiber optic probes. mdpi.comnih.govotago.ac.nz The research found that NIR spectroscopy was most effective for estimating the content of lactose monohydrate in tablets, achieving a high coefficient of determination (R²) of 0.97 and a low root mean square error of prediction (RMSEP) of 2.96% w/w. mdpi.comnih.gov PCA was also useful in distinguishing between tablet samples based on their composition by analyzing the scores of the principal components. otago.ac.nz

Furthermore, multivariate analysis helps to elucidate the relationships between the fundamental material properties of different grades of α-lactose monohydrate, manufacturing process parameters, and the tensile strength of the resulting tablets. researchgate.netnih.gov By applying PCA and PLS-1 to force-displacement data from a compaction simulator, researchers were able to identify key compression descriptors that could distinguish between various lactose grades. researchgate.netnih.gov These descriptors were then used to build PLS-1 models that successfully predicted the tablet tensile strength. nih.gov In a different application, PCA of terahertz time-domain spectroscopy (THz-TDS) data was used to differentiate between tablets made from pure lactose monohydrate and those saturated with various solutions, demonstrating the sensitivity of chemometric analysis in detecting subtle structural changes. mdpi.com

Table 2: Chemometric Methods in the Analysis of Lactose Monohydrate

Analytical TechniqueChemometric Method(s)Analyzed Property/ParameterResearch Findings
Near-Infrared (NIR) SpectroscopyMultiple Linear Regression (MLR), Partial Least Squares (PLS), Principal Component Regression (PCR), ANNs. nih.govMass median particle size. nih.govdss.go.thNIR combined with chemometrics provided a rapid and accurate method for particle size determination, with errors comparable to laser diffractometry. nih.gov
NIR and Raman SpectroscopyPrincipal Component Analysis (PCA), Partial Least Squares Regression (PLSR). mdpi.comnih.govotago.ac.nzQuantitative content of lactose monohydrate in tablets. mdpi.comnih.govNIR spectroscopy with PLSR was highly effective for quantifying lactose monohydrate content (R²=0.97, RMSEP=2.96% w/w). mdpi.comnih.gov
Compaction Simulation (Force-Displacement Data)Principal Component Analysis (PCA), Partial Least Squares (PLS-1). researchgate.netnih.govRelationships between material properties, process parameters, and tablet tensile strength. researchgate.netnih.govPCA identified key compression descriptors, and PLS-1 models successfully predicted tablet tensile strength for various lactose grades. nih.gov
Terahertz Time-Domain Spectroscopy (THz-TDS)Principal Component Analysis (PCA). mdpi.comDifferentiation of lactose formulations based on spectral characteristics. mdpi.comPCA of THz spectra could successfully distinguish between lactose tablets with different formulations. mdpi.com

Advanced Research Applications and Derivatization Strategies for Lactose Monohydrate

Role of Lactose (B1674315) Monohydrate in Advanced Excipient Science

Lactose monohydrate, a disaccharide widely available from the dairy industry, is a cornerstone of pharmaceutical formulation due to its physical and chemical stability, water solubility, and low hygroscopicity. mdpi.com While traditionally used as a diluent, advanced research has focused on engineering its properties to create highly functional excipients for modern manufacturing processes like direct compression and specialized drug delivery systems.

Lactose monohydrate is the most prevalently used carrier in Dry Powder Inhaler (DPI) formulations. mdpi.comnih.gov In a typical DPI formulation, micronized active pharmaceutical ingredient (API) particles (generally under 5 µm) are mixed with larger lactose carrier particles. nih.govgoogle.com This interactive mixture improves the handling, dispensing, and metering of the potent, low-dose APIs. ulb.ac.be The primary function of the lactose carrier is to improve the flowability of the powder, ensuring accurate and consistent dosing. nih.govresearchgate.net

The efficacy of a DPI is highly dependent on the physicochemical properties of the lactose carrier, which influence the adhesion forces between the drug and the carrier. mdpi.comulb.ac.be Upon inhalation by the patient, the energy from the inspired breath must overcome these forces to detach the drug particles from the carrier surface, allowing them to be dispersed and deposited in the deep lung regions. mdpi.comgoogle.com Key properties of lactose monohydrate that affect its performance as a carrier include:

Particle Size Distribution (PSD): Coarse carrier particles (typically 50-100 µm) are used to ensure good powder flow. ulb.ac.be However, the presence of a controlled amount of fine lactose particles can sometimes improve drug dispersion by competing for active sites on the carrier surface, thereby reducing drug-carrier adhesion. researchgate.net

Particle Shape and Morphology: The shape and surface roughness (rugosity) of lactose particles significantly influence drug-carrier interactions. google.comulb.ac.be Different production methods, such as crystallization and milling or spray drying, result in lactose particles with varying morphologies. mdpi.comulb.ac.be While smooth surfaces were once thought to be ideal, some studies suggest that an optimal level of surface roughness can enhance aerosolization performance. researchgate.net

Surface Energy: The surface energetics of lactose particles play a critical role in the adhesion and detachment of drug particles, directly impacting the fine particle fraction (FPF), which is the fraction of the drug that can reach the lungs. mdpi.com

Table 1: Key Physicochemical Properties of Lactose Monohydrate as a DPI Carrier

Property Significance in DPI Formulations Typical Specification Source(s)
Particle Size Affects powder flowability and drug detachment. Larger particles improve flow, while added fines can modulate drug dispersion. 50-250 µm google.comulb.ac.be
Particle Shape Influences inter-particle forces and aerosolization performance. Varies from smooth tomahawk-like crystals to more spherical spray-dried particles. Varies with production method mdpi.comgoogle.com
Surface Roughness Dictates the strength of drug-carrier adhesion. An optimal rugosity can improve drug release upon inhalation. 1.9 - 2.4 (for specific roller-dried grades) google.com

| Purity/Form | α-lactose monohydrate is the most common and stable form used. | Inhalation Grade α-lactose monohydrate | mdpi.comnih.gov |

While abundant and inexpensive, standard crystalline α-lactose monohydrate has significant drawbacks for modern tablet manufacturing, particularly for direct compression (DC). mdpi.com Its poor flowability and inadequate compressibility (binding properties) limit its use in high-speed tablet presses without a prior granulation step. mdpi.com To overcome these limitations, co-processing has emerged as a key particle engineering technique. jpionline.org

Co-processing involves combining lactose with one or more other excipients at a sub-particle level, using methods like spray drying or granulation. jpionline.org This creates a composite excipient with superior functionalities compared to a simple physical mixture of the components. jpionline.org The resulting material is considered a mixture of existing excipients, avoiding the need for extensive new toxicological studies. mdpi.com

Common materials co-processed with lactose monohydrate include:

Microcrystalline Cellulose (MCC): Co-processing lactose with MCC (e.g., MicroceLac® 100) improves compactibility and disintegration properties.

Starch: Co-processing with native corn starch (e.g., StarLac®) results in a product with excellent compactibility and rapid disintegration properties. japsonline.com

Polymers: Co-processing with polymers like povidone and crospovidone (e.g., Ludipress®) yields granules with excellent flowability and suitability for high-speed presses.

These co-processed excipients demonstrate enhanced flow, increased compressibility, and reduced lubricant sensitivity, making them ideal for the efficient and cost-effective direct compression tableting process. jpionline.org

Table 2: Examples of Lactose Monohydrate-Based Co-processed Excipients

Trade Name Composition Improved Functionalities Source(s)
Ludipress® 93.4% α-lactose monohydrate, 3.2% povidone, 3.4% crospovidone Excellent flowability, suitable for high-speed direct compression.
Cellactose® / MicroceLac® α-lactose monohydrate and powdered/microcrystalline cellulose Improved bonding ability, compactibility, and flow properties.
StarLac® 85% α-lactose monohydrate and 15% native corn starch Excellent compactibility, rapid disintegration. japsonline.com

| COMBILOSE | Lactose monohydrate, maize starch, and maltose (B56501) monohydrate | Improved flowability, tabletability, and dilution potential. | japsonline.com |

Fluid-bed melt granulation is an advanced technique used to co-process lactose monohydrate to create excipients with superior characteristics for direct compression. mdpi.comnih.gov This process involves agglomerating powder particles using a meltable binder that is heated to or above its melting point, acting as the granulating liquid. remedypublications.com This solvent-free method offers advantages such as short processing times and high product yields. mdpi.com

In a typical process, lactose monohydrate is fluidized in a fluid-bed processor, and the molten binder is sprayed onto the powder, forming granules. mdpi.comremedypublications.com This study aimed to improve the tableting characteristics of lactose monohydrate (LMH) by co-processing it with hydrophilic binders like polyethylene (B3416737) glycol (PEG 4000) and poloxamer 188, or a lipophilic binder such as glyceryl palmitostearate. mdpi.comresearchgate.net

The research demonstrated that:

Improved Flow Properties: Co-processed mixtures showed significantly better flowability compared to pure lactose monohydrate. mdpi.comresearchgate.net

Enhanced Tabletability: Compaction of mixtures co-processed with 20% PEG 4000 or 20% poloxamer 188 produced tablets with acceptable tensile strength (greater than 2 MPa). mdpi.comresearchgate.net In contrast, tablets made from pure LMH had very low tensile strength. The high porosity of the granules and their ability to break into smaller particles during compression increase the available bonding area, contributing to better tabletability. mdpi.com

Self-Lubricating Properties: The addition of these binders imparted self-lubricating properties, resulting in low ejection and detachment stress during tableting, which is a significant advantage in manufacturing. mdpi.com

Table 3: Tensile Strength of Tablets from Co-processed Lactose Monohydrate (LMH)

Formulation Tensile Strength at ~104 MPa Compression Pressure Tensile Strength at ~174 MPa Compression Pressure Source(s)
Pure LMH ~0.2 MPa ~0.2 MPa mdpi.com
LMH + 20% PEG 4000 ~2.3 MPa ~3.0 MPa mdpi.com
LMH + 20% Poloxamer 188 ~2.1 MPa ~2.5 MPa mdpi.com

| LMH + 20% Glyceryl Palmitostearate | ~0.7 MPa | ~0.9 MPa | mdpi.com |

Improvement of Tableting Performance through Co-processing

Biotechnological and Chemical Derivatization for Novel Compounds

Lactose is not only a valuable excipient but also a versatile starting material for the synthesis of a range of value-added derivatives through chemical and biotechnological routes. These derivatives have applications in the food and pharmaceutical industries.

Lactulose: This synthetic disaccharide (4-O-β-D-galactopyranosyl-D-fructose) is produced by the chemical isomerization of lactose, a process known as the Lobry de Bruyn-Alberda van Ekenstein rearrangement. google.comresearchgate.net The reaction is typically carried out in an alkaline solution using catalysts such as sodium hydroxide, calcium hydroxide, or magnesium oxide at elevated temperatures. google.comresearchgate.net Another method involves using boric acid, which forms a stable complex with the resulting lactulose, shifting the reaction equilibrium in favor of the product. google.com

Lactitol (B1674232): Known as 4-O-β-D-galactopyranosyl-D-glucitol, lactitol is a sugar alcohol produced by the catalytic hydrogenation of the glucose moiety of lactose. sci-hub.se This reduction is technically performed by hydrogenating a lactose solution at high temperatures (around 100-180°C) and pressures (40-170 bars) using a metal catalyst, most commonly Raney nickel or ruthenium. sci-hub.seprocurementresource.com A simpler, lab-scale method uses potassium borohydride (B1222165) as a reducing agent at lower temperatures. google.com

Galacto-oligosaccharides (GOS): GOS are prebiotic carbohydrates synthesized from lactose. The primary production method is through enzymatic transgalactosylation using the β-galactosidase enzyme. researchgate.netmpg.de In this kinetically controlled reaction, the enzyme hydrolyzes lactose and transfers the galactose unit to an acceptor molecule, which can be another lactose molecule, glucose, or galactose, forming oligosaccharides of varying lengths. researchgate.netresearchgate.net A chemical synthesis route has also been developed, where lactose is first hydrolyzed into glucose and galactose in concentrated sulfuric acid, followed by acid-catalyzed glycosylation to form GOS. acs.orgacs.org

Lactobionic Acid (LBA): LBA (4-O-β-galactopyranosyl-D-gluconic acid) is a sugar acid formed by the oxidation of the aldehyde group of the glucose unit in lactose. wikipedia.org It can be synthesized through several methods, including chemical, electrochemical, and enzymatic oxidation. Chemical methods often involve heterogeneous catalysis with noble metal catalysts like palladium (Pd) or platinum (Pt), often combined with bismuth (Bi), to achieve high conversion and selectivity. acs.orgtaylorandfrancis.com Electrolytic oxidation using a bromide catalyst is another established chemical route. google.com Enzymatic synthesis can be achieved using oxidoreductive enzymes such as cellobiose (B7769950) dehydrogenase. nih.gov

Table 4: Synthesis of Major Lactose Derivatives

Derivative Chemical Formula Synthesis Method Key Reagents / Catalysts Source(s)
Lactulose C₁₂H₂₂O₁₁ Alkaline Isomerization Sodium hydroxide, Magnesium oxide, Boric acid google.comgoogle.com
Lactitol C₁₂H₂₄O₁₁ Catalytic Hydrogenation Raney nickel, Ruthenium, Palladium catalysts; Hydrogen gas sci-hub.seprocurementresource.com
Galacto-oligosaccharides (GOS) Oligomers Enzymatic Transgalactosylation β-galactosidase enzyme researchgate.netmpg.deresearchgate.net

| Lactobionic Acid (LBA) | C₁₂H₂₂O₁₂ | Catalytic/Enzymatic Oxidation | Pd-Bi catalysts, Bromine, Cellobiose dehydrogenase | acs.orgnih.gov |

The transformation of lactose using biological systems offers a sustainable and highly specific alternative to purely chemical methods. These pathways primarily involve enzymes or whole microbial cells.

Enzymatic Transformation: Enzymes are widely used to catalyze specific modifications of the lactose molecule under mild conditions. researchgate.net

Hydrolysis: The enzyme β-galactosidase (lactase) is famously used to hydrolyze the β(1-4) glycosidic bond in lactose, breaking it down into its constituent monosaccharides, glucose and galactose. mdpi.comr-biopharm.com This is the basis for producing lactose-free dairy products and glucose-galactose syrups. mdpi.com

Transgalactosylation: This is a key enzymatic reaction for producing value-added products. Instead of water acting as the acceptor for the galactosyl moiety after initial hydrolysis (as in simple hydrolysis), another carbohydrate molecule serves as the acceptor. researchgate.netresearchgate.net This reaction, catalyzed by β-galactosidase, is the principal route for synthesizing galacto-oligosaccharides (GOS). researchgate.netmpg.de The same principle can be used to synthesize lactosucrose (B1596573) by using sucrose (B13894) as the acceptor. researchgate.net

Isomerization: While less common commercially, enzymes like cellobiose-2-epimerase can directly isomerize lactose into lactulose, offering a potential biological alternative to the chemical process. researchgate.net

Oxidation: Enzymes such as cellobiose dehydrogenase, often found in white rot fungi, can catalyze the oxidation of lactose to form lactobiono-δ-lactone, which then spontaneously hydrolyzes to lactobionic acid. nih.gov This multi-enzymatic system can be highly efficient for LBA production. nih.gov

Microbial Transformation: Microbial pathways involve using whole microorganisms that possess the necessary enzymatic machinery to convert lactose.

Fermentation: In the colon, gut microbiota that possess β-galactosidase can hydrolyze and ferment lactose that escapes digestion in the small intestine. nih.gov

Biocatalysis: Whole microbial cells are often used as biocatalysts for the production of derivatives like GOS, as they provide the enzymes in a more stable, naturally immobilized form. researchgate.net Various species from Aspergillus, Kluyveromyces, Bacillus, and Lactobacillus are used for their β-galactosidase activity in GOS synthesis. researchgate.net

Table 5: Examples of Enzymatic Transformations of Lactose

Transformation Pathway Key Enzyme(s) Product(s) Significance Source(s)
Hydrolysis β-Galactosidase (Lactase) Glucose, Galactose Production of lactose-free products, glucose-galactose syrups. mdpi.comr-biopharm.com
Transgalactosylation β-Galactosidase (Lactase) Galacto-oligosaccharides (GOS) Synthesis of prebiotic functional food ingredients. researchgate.netmpg.deresearchgate.net
Oxidation Cellobiose dehydrogenase, Laccase Lactobionic Acid (LBA) Production of a valuable compound for food, cosmetic, and medical applications. nih.gov

| Isomerization | Cellobiose-2-epimerase | Lactulose | Potential "green" alternative to chemical synthesis of lactulose. | researchgate.net |

Synthesis of Lactose Derivatives (e.g., Lactulose, Lactitol, Galacto-oligosaccharides, Lactobionic Acid)

Research into Novel Lactose-Based Materials for Specialized Applications

The inherent biocompatibility, biodegradability, and versatile chemical structure of lactose monohydrate have made it a focal point of research for the development of novel materials. Scientists are exploring its potential beyond traditional applications, leveraging its functional groups to create advanced polymers, hydrogels, and delivery systems for specialized fields like tissue engineering, drug delivery, and sustainable materials science.

Lactose-Based Hydrogels

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water or biological fluids. The incorporation of lactose into hydrogel structures introduces significant hydrophilicity and opportunities for creating biocompatible and biodegradable materials. google.comnsf.gov

Researchers at the University of Minnesota have developed a novel, one-pot method for creating lactose-based hydrogels using green chemistry principles. umn.edu This process involves an atom-economical reaction in water to synthesize lactose-based methacrylic monomers, which are then photopolymerized without an external photoinitiator. nsf.govumn.edu A key advantage of this method is the ability to tune the hydrogel's physical properties, such as water uptake and mechanical strength, by simply adjusting the ratio of methacrylic anhydride (B1165640) to lactose during synthesis. google.comumn.edu This approach can also utilize lactose-rich waste streams from the dairy industry, offering a sustainable and cost-effective production pathway. nsf.govumn.edu

Further research has focused on creating polyurethane-based hydrogels using a novel lactose monomer. rsc.org These hydrogels exhibit excellent swelling ratios, driven by the hydrophilicity of the lactose units. Subsequent sulfation of the lactose rings within the polymer network results in high-swelling polyelectrolyte hydrogels, which show potential for applications in enzyme stabilization and as bioactive glycopolymers. rsc.org

Table 1: Properties of Lactose-Based Hydrogels

Hydrogel Type Synthesis Method Key Properties Potential Applications
Lactose Methacrylate Hydrogel One-pot, self-initiated photopolymerization in water. nsf.govumn.edu Tunable compressive elastic moduli (12 to 735 kPa); Equilibrium water content up to 260%. umn.edu Agriculture, consumer products, medical applications. umn.edu
Sulfated-Lactose Polyurethane Hydrogel Polyurethane synthesis with a lactose-derived monomer, followed by sulfation. rsc.org High swelling ratios (300–2500%); Polyelectrolyte behavior. rsc.org Enzyme stabilization, bioactive glycopolymers, tissue engineering. rsc.org

Advanced Drug Delivery Systems

Lactose has long been a staple excipient in pharmaceutical formulations, particularly in dry powder inhalers (DPIs) where it acts as a carrier for the active pharmaceutical ingredient (API). pharmtech.comondrugdelivery.com Research in this area focuses on optimizing the physical properties of lactose particles to improve the efficiency of drug delivery to the lungs. ondrugdelivery.com The key is to balance the adhesion between the drug and the lactose carrier for blend uniformity and to ensure proper separation upon inhalation so the fine drug particles can reach the deep lung. ondrugdelivery.com

Beyond inhalation, lactose is being investigated as a solid carrier in solid self-nanoemulsifying drug delivery systems (S-SNEDDSs). mdpi.com These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs, such as curcumin. mdpi.com Lactose serves as an inert, biocompatible adsorbent for the liquid SNEDDS, converting it into a stable powder form. mdpi.com Studies have shown that lactose-based S-SNEDDSs can successfully form nanoemulsions with particle sizes in the nanometer range upon contact with aqueous fluids, which is crucial for improving drug solubility and absorption. mdpi.com

Scaffolds for Tissue Engineering

In the field of tissue engineering, creating scaffolds that mimic the natural extracellular matrix (ECM) is essential for promoting cell adhesion, proliferation, and differentiation. Lactose-modified biopolymers are emerging as promising candidates for this purpose. The galactose moiety of lactose is specifically recognized by asialoglycoprotein receptors on the surface of hepatocytes (liver cells), making lactosylated materials ideal for liver tissue engineering. researchgate.netresearchgate.net

Researchers have synthesized lactose-modified chitosan (B1678972) (Lact-CTS) scaffolds with varying degrees of galactose substitution. researchgate.netresearchgate.net Studies have demonstrated that increasing the amount of galactose on the chitosan backbone enhances hepatocyte attachment. researchgate.net These three-dimensional porous scaffolds have been shown to possess excellent biocompatibility and mechanical stability, crucial for supporting the growth of new liver tissue. researchgate.netresearchgate.net Similarly, lactosylated polymers are being explored for cartilage and nerve tissue engineering. researchgate.net For instance, a hydrogel system based on lactose-modified chitosan (Chitlac) crosslinked with boric acid has been developed as a potential viscosupplement for treating osteoarthritis, demonstrating biocompatibility and antioxidant properties. researchgate.net

Table 2: Research Findings on Lactose-Modified Scaffolds

Polymer System Target Tissue Key Research Finding Reference
Lactose-Modified Chitosan (Lact-CTS) Liver Enhanced hepatocyte attachment with increased galactose substitution; Good biocompatibility and mechanical stability. researchgate.net researchgate.net
Lactosylated Polyamine Hydrogel Liver Glutaraldehyde-crosslinked hydrogel performed well in initial cell trials for supporting hepatocyte growth. massey.ac.nz massey.ac.nz

Novel Lactose-Containing Polymers

The chemical modification of lactose is a gateway to a wide array of novel polymers with tailored properties. A simple and efficient method has been described for synthesizing water-soluble, lactose-containing homopolymers from lactose O-(p-vinylbenzyl)oxime via free radical polymerization. acs.org These polymers have high molecular weights and can be cross-linked to form hydrogels that swell significantly in water, indicating their potential as biocompatible materials. acs.org

Furthermore, lactose has been used as a monomer in the synthesis of polyurethanes. researchgate.net By reacting lactose with diisocyanates, researchers have created novel bio-based polyurethanes. This work also explores the creation of semi-interpenetrating polymer networks by combining the lactose-based polyurethane with other polymers like poly(lactic acid), aiming to impart additional desirable properties to the final material. researchgate.net These efforts highlight the potential of lactose as a sustainable, agro-based feedstock for replacing raw materials derived from fossil fuels in the polymer industry. nsf.govresearchgate.net

Q & A

Q. How does particle size distribution (d₁₀, d₅₀, d₉₀) influence pharmaceutical formulation performance?

Particle size distribution (PSD) affects flowability, compressibility, and dissolution rates in solid dosage forms. For lactose monohydrate, PSD must be quantified using laser diffractometry or dynamic image analysis. Labeling should specify d₁₀ (10th percentile), d₅₀ (median), and d₉₀ (90th percentile) to ensure batch consistency . Sieve analysis coupled with microscopy is recommended for validating PSD in modified lactose monohydrate .

Q. Why is it critical to distinguish between anhydrous lactose and lactose monohydrate in analytical reporting?

Lactose monohydrate (360.31 g/mol) contains ~5% bound water, unlike anhydrous lactose (342.30 g/mol). Misreporting can lead to ~5% errors in concentration calculations, impacting formulation stoichiometry and stability studies. Analytical methods (e.g., HPLC, enzymatic assays) must specify the form, and results should be normalized to anhydrous equivalents for cross-study comparability .

Q. What methods are recommended for moisture content determination in lactose monohydrate?

Halogen moisture analyzers (e.g., METTLER TOLEDO) provide rapid, precise measurements of bound and free water. For compliance with pharmacopeial standards, loss on drying (LOD) should be ≤0.5%, validated via Karl Fischer titration for trace moisture . Dynamic vapor sorption (DVS) can further characterize hygroscopicity under varying humidity .

Q. How does lactose monohydrate’s biological activity vary with sample preparation?

Biological activity (e.g., protozoan survival assays) is pH-dependent and peaks in phosphate-buffered saline (PBS) solutions of dispersed and dried lactose. Preparation methods (lyophilization vs. spray drying) alter surface area and hydration kinetics, necessitating pH-controlled dissolution protocols .

Advanced Research Questions

Q. What kinetic models describe the dehydration mechanism of lactose monohydrate?

Non-isothermal thermogravimetric analysis (TGA) identifies dehydration as a multi-step process. Activation energy (Eₐ) is best calculated using modulated TGA (MTGA) and fitted to models:

  • F1 (zero-order reaction) for surface dehydration.
  • B1 (Prout-Tompkins nucleation) for crystalline lattice breakdown.
  • D3 (3-D diffusion-Jander equation) for water migration . Complementary DSC and XRPD data confirm phase transitions during dehydration .

Q. How can near-infrared (NIR) spectroscopy replace laser diffractometry for particle sizing?

NIR spectra correlate with particle size via chemometric models:

  • Partial Least Squares (PLS) and Artificial Neural Networks (ANN) achieve root mean square errors (RMSE) of ~5 µm, comparable to laser diffractometry. Second-derivative preprocessing reduces scattering artifacts, improving accuracy for lactose monohydrate .

Q. What experimental designs optimize lactose monohydrate’s role in drug-excipient blends?

  • Central Composite Design (CCD) for milling optimization: Variables include feed rate, pressure, and nozzle geometry to minimize particle agglomeration .
  • D-Optimal Mixture Design for dissolution optimization: Lactose monohydrate, MCC, and starch ratios are modeled to maximize drug release rates using Design-Expert® software .

Q. How do polymorphic forms of lactose affect solid-state NMR and XRPD interpretations?

α-Lactose monohydrate (Lα·H₂O) shows distinct NMR shifts (δ = 92–110 ppm for anomeric carbons) and XRPD peaks (2θ = 12.5°, 20.1°). In situ temperature-resolved XRPD with Rietveld refinement resolves phase transitions to β-lactose (anhydrous) during dehydration .

Q. What advanced techniques characterize surface energy changes in lactose monohydrate under humidity?

Inverse Gas Chromatography (IGC) at controlled RH quantifies dispersive surface energy (γₛ^d). For α-lactose monohydrate, γₛ^d decreases from 50 mJ/m² (0% RH) to 35 mJ/m² (80% RH) due to water adsorption, impacting powder cohesion in DPIs .

Q. How does the SeDeM method predict compressibility in lactose-based formulations?

The SeDeM diagram evaluates 12 parameters (e.g., flowability, cohesion index). Lactose monohydrate scores:

  • Parameter Profile Index (IGP) : 6.01
  • Good Compression Index (GCI) : 5.72
    Lower GCI vs. spray-dried lactose (6.83) indicates poorer compressibility, necessitating binder optimization .

Q. Tables

Parameter Lactose Monohydrate Anhydrous Lactose Spray-Dried Lactose
Molecular Weight (g/mol)360.31342.30360.31
Moisture Content (%)4.5–5.5≤0.50.3–0.7
Good Compression Index (GCI)5.726.066.83
Dispersive Surface Energy (mJ/m²)50 (0% RH)N/A45 (0% RH)

Data compiled from .

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